molecular formula C9H18N2 B14730980 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine CAS No. 5762-99-2

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Número de catálogo: B14730980
Número CAS: 5762-99-2
Peso molecular: 154.25 g/mol
Clave InChI: SVOHVSIDMNJXPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

5762-99-2

Fórmula molecular

C9H18N2

Peso molecular

154.25 g/mol

Nombre IUPAC

6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-8-3-2-4-9-7-10-5-6-11(8)9/h8-10H,2-7H2,1H3

Clave InChI

SVOHVSIDMNJXPH-UHFFFAOYSA-N

SMILES canónico

CC1CCCC2N1CCNC2

Origen del producto

United States
Foundational & Exploratory

The 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Scaffold: Structural Dynamics, Physical Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flexible, linear molecules to conformationally restricted bicyclic scaffolds is a proven strategy to enhance target affinity and metabolic stability. As a Senior Application Scientist, I frequently leverage the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core (CAS: 5762-99-2) to solve complex pharmacokinetic liabilities in central nervous system (CNS) drug development. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its physical properties, pharmacological relevance, and a self-validating synthetic methodology for its integration into drug discovery pipelines.

Chemical Structure and Physical Properties

The octahydro-2H-pyrido[1,2-a]pyrazine system is a fused bicyclic aliphatic heterocycle featuring a bridgehead nitrogen atom. The addition of a methyl group at the C6 position introduces critical steric bulk that dictates the molecule's three-dimensional vector space, effectively locking the scaffold into a preferred chair-chair conformation. This structural rigidity minimizes the entropic penalty upon binding to G-protein-coupled receptors (GPCRs).

To ensure high blood-brain barrier (BBB) penetrance, a scaffold must adhere strictly to specific physicochemical parameters. The quantitative data for the 6-methyl derivative is summarized below, highlighting the causality behind its success in CNS applications .

Table 1: Physicochemical Profile of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
PropertyValueCausality / Significance in Drug Design
CAS Number 5762-99-2Unique identifier for the 6-methyl substituted derivative.
Molecular Formula C₉H₁₈N₂Defines a low heavy-atom count (11), keeping the scaffold highly ligand-efficient.
Molecular Weight 154.26 g/mol Low MW allows for extensive peripheral derivatization without violating Lipinski's Rule of 5.
LogP (Estimated) ~1.1Optimal lipophilicity for crossing the BBB, critical for engaging CNS targets.
Topological Polar Surface Area 15.27 ŲExtremely low TPSA (< 90 Ų) ensures high membrane permeability and minimal efflux pump liability.
Hydrogen Bond Donors 1The secondary amine provides a singular, predictable site for functionalization (e.g., acylation or alkylation).
Hydrogen Bond Acceptors 2The bridgehead and secondary nitrogens act as critical pharmacophore anchoring points in target binding pockets.

Pharmacological Relevance: Scaffold Hopping

The true value of the pyrido[1,2-a]pyrazine core lies in its utility as a bioisostere. During lead optimization, replacing a carbon atom with a nitrogen atom alters the basicity, hydrogen-bonding profile, and electrostatic potential map of the molecule without drastically changing its van der Waals volume.

Application in Mu-Opioid Receptor (MOR) Antagonists

In the optimization of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, researchers successfully replaced an octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. This scaffold hop yielded compounds with sub-nanomolar affinity (Kᵢ = 0.47 nM) and potent in vitro antagonist activity .

Scaffold_Hopping A Lead Compound (Octahydroquinolizine) B Bioisosteric Replacement (CH2 -> NH) A->B C New Scaffold (Pyrido[1,2-a]pyrazine) B->C D Substituent Optimization (6-Methyl Addition) C->D E Enhanced CNS Affinity (Mu-Opioid / H3) D->E

Workflow illustrating bioisosteric scaffold hopping to pyrido[1,2-a]pyrazine derivatives.

Application in Histamine H3 Receptor Modulators

Functionalized derivatives of 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine are heavily utilized as Histamine H3 receptor antagonists. The H3 receptor is a presynaptic autoreceptor; its antagonism increases the release of cerebral neurotransmitters (acetylcholine, dopamine, norepinephrine), making this scaffold highly relevant for treating cognitive disorders, Alzheimer's disease, and narcolepsy .

H3_Signaling Agonist Histamine (Agonist) GPCR Histamine H3 Receptor (Presynaptic GPCR) Agonist->GPCR Activates Antagonist Pyrido[1,2-a]pyrazine (H3 Antagonist) Antagonist->GPCR Blocks Effect Increased Wakefulness & Cognition Antagonist->Effect Reverses inhibition Gi Gi/o Protein Activation GPCR->Gi cAMP Decreased cAMP & Ca2+ Influx Gi->cAMP NT Inhibition of NT Release (ACh, DA, NE) cAMP->NT

Mechanism of action for H3 receptor antagonists using the pyrido[1,2-a]pyrazine scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

As an application scientist overseeing scale-up campaigns, I mandate that every synthetic workflow incorporates self-validating analytical checkpoints. This prevents the downstream carryover of impurities. The following is a robust protocol for generating the fully saturated 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core via the catalytic hydrogenation of its aromatic precursor (6-methylpyrido[1,2-a]pyrazine).

Step 1: Substrate Protonation and Preparation
  • Procedure: Dissolve 10 mmol of 6-methylpyrido[1,2-a]pyrazine in 50 mL of glacial acetic acid within a high-pressure hydrogenation vessel.

  • Causality: Acetic acid is specifically chosen to protonate the basic basic nitrogens of the pyrazine ring. If left unprotonated, the lone pairs on the nitrogen atoms will coordinate with the platinum catalyst, rapidly poisoning it and halting the reduction.

  • Self-Validating Checkpoint: Ensure complete dissolution. A clear, homogenous solution confirms that the substrate is fully solvated and protonated, preventing localized precipitation during the reaction.

Step 2: Catalyst Introduction and Inerting
  • Procedure: Add 0.05 equivalents (mol%) of Platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution. Seal the vessel and purge with N₂ gas three times.

  • Causality: PtO₂ is selected over Pd/C because it is exceptionally active for the complete saturation of heteroaromatic rings under acidic conditions without triggering unwanted hydrogenolysis (ring-opening). The N₂ purge is a critical safety and chemical requirement to displace oxygen, preventing explosive mixtures and catalyst deactivation.

  • Self-Validating Checkpoint: Monitor the pressure gauge during the N₂ purge cycles to ensure the vessel holds pressure without leaks.

Step 3: Pressurized Hydrogenation
  • Procedure: Introduce H₂ gas to a pressure of 50 psi. Stir vigorously at 25°C for 24 hours.

  • Causality: A moderate pressure of 50 psi at room temperature provides enough thermodynamic driving force to reduce both rings completely while maintaining the integrity of the C-N bonds.

  • Self-Validating Checkpoint (Critical): Monitor hydrogen uptake via the pressure drop. Once the pressure stabilizes and ceases to drop, extract a 0.1 mL aliquot. Run an LC-MS analysis: the protocol is validated to proceed only when the starting material mass (M+H = 147) completely disappears and the fully saturated product mass (M+H = 155) becomes the sole peak.

Step 4: Catalyst Quench and Free-Basing
  • Procedure: Filter the reaction mixture through a pad of Celite to remove the pyrophoric platinum catalyst. Concentrate the filtrate under reduced pressure. Resuspend the residue in water and basify to pH > 10 using 2M NaOH. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Causality: The product exists as an acetate salt post-reduction. Basification with NaOH deprotonates the nitrogens, rendering the scaffold lipophilic enough to partition into the organic DCM layer for isolation.

  • Self-Validating Checkpoint: Test the aqueous layer with pH paper prior to extraction to guarantee pH > 10. Post-extraction, verify the purity of the concentrated organic layer via ¹H NMR. The complete absence of aromatic protons in the > 7.0 ppm region validates a 100% successful reduction.

Conclusion

The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold is a masterclass in rational drug design. By combining low molecular weight, optimal lipophilicity, and rigid conformational geometry, it serves as an ideal bioisostere for overcoming the limitations of flexible aliphatic amines. When synthesized using rigorously controlled, self-validating protocols, this core provides a highly reliable foundation for the development of next-generation CNS therapeutics.

References

  • Le Bourdonnec, B. et al. "Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists." Journal of Medicinal Chemistry (ACS Publications), 2006. URL:[Link]

  • European Patent Office. "PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES" (Patent EP1998620B1). Google Patents, 2008.

Mechanism of action of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Novel Heterocyclic Compounds: A Case Study of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Abstract

The discovery of novel chemical entities with therapeutic potential is a cornerstone of modern drug development. However, identifying a hit compound is merely the first step; a comprehensive understanding of its mechanism of action (MoA) is critical for its progression into a viable drug candidate. This guide provides a detailed framework for the in vitro characterization of the MoA of novel small molecules, using the hypothetical compound 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (hereafter referred to as "Compound X") as a case study. We will detail a logical, multi-phased experimental approach, from initial target identification and validation to the dissection of downstream cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical matter.

Introduction: The Challenge of MoA Elucidation

The pyrido[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. However, the specific biological activity of a novel derivative like Compound X is unknown. A thorough in vitro investigation is therefore required to identify its molecular target(s) and elucidate the cellular consequences of its action. This process is not linear but iterative, with each experiment informing the design of the next. Our approach is structured into three main phases:

  • Phase I: Broad-Spectrum Target Identification: Employing high-throughput screening methods to identify potential molecular targets of Compound X.

  • Phase II: Target Validation and Functional Characterization: Confirming direct engagement with the identified target(s) and characterizing the functional consequences of this interaction.

  • Phase III: Downstream Cellular Pathway Analysis: Investigating the broader cellular signaling cascades modulated by Compound X to understand its ultimate phenotypic effects.

Phase I: Broad-Spectrum Target Identification

The initial step is to cast a wide net to identify potential molecular targets. This is typically achieved through broad-spectrum screening against panels of common drug targets.

Rationale and Experimental Choice

Given the novelty of Compound X, we must make an informed but unbiased initial assessment. A common and effective strategy is to screen against a large panel of receptors, enzymes, and ion channels. This approach is unbiased and can reveal unexpected activities. A commercially available broad-spectrum screen, such as the Eurofins BioPrint® panel, can provide data on hundreds of potential targets.

Experimental Workflow: Broad-Spectrum Screening

The following diagram outlines the general workflow for initial target identification.

cluster_0 Phase I: Target Identification A Compound X Synthesis & QC B Broad-Spectrum Screen (e.g., Receptor Binding Panel) A->B Submit Compound C Data Analysis: Identify Primary Hits (e.g., >50% inhibition) B->C Raw Data D Hit Confirmation (Dose-Response) C->D Primary Hits E Prioritize Validated Targets for Phase II D->E Confirmed Hits

Caption: Workflow for initial target identification of Compound X.

Protocol: Competitive Radioligand Binding Assay

This is a representative protocol for a single target within a larger screening panel.

  • Preparation: A membrane preparation from cells expressing the target receptor is incubated with a known radiolabeled ligand that binds to the receptor.

  • Competition: Increasing concentrations of Compound X are added to the incubation mixture.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and Compound X to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.

  • Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • Analysis: The data are plotted as the percentage of specific binding versus the concentration of Compound X to determine the inhibitory concentration (IC50).

Data Presentation and Interpretation

The results from the broad-spectrum screen should be tabulated to clearly identify the most promising hits.

TargetAssay Type% Inhibition @ 10 µM Compound X
Dopamine Receptor D2Radioligand Binding85%
Serotonin Receptor 5-HT2ARadioligand Binding78%
Alpha-1A Adrenergic ReceptorRadioligand Binding65%
Histamine H1 ReceptorRadioligand Binding15%
Beta-2 Adrenergic ReceptorRadioligand Binding5%

From this hypothetical data, the Dopamine D2, Serotonin 5-HT2A, and Alpha-1A Adrenergic receptors are identified as primary hits for further investigation.

Phase II: Target Validation and Functional Characterization

Once primary targets are identified, the next crucial steps are to confirm direct engagement in a cellular context and to determine the functional consequence of this interaction (i.e., is Compound X an agonist, antagonist, or allosteric modulator?).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target in intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with either vehicle or Compound X.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein quantification method.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of Compound X indicates direct binding.

Functional Assays

Based on our hypothetical hits, we would select appropriate functional assays. For G-protein coupled receptors (GPCRs) like the dopamine and serotonin receptors, common functional assays measure downstream second messengers like cyclic AMP (cAMP) or intracellular calcium.

  • Cell Plating: Plate cells expressing the target receptor (e.g., Dopamine D2 receptor) in a multi-well plate.

  • Compound Treatment: Treat the cells with a known agonist for the receptor in the presence of varying concentrations of Compound X.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: A rightward shift in the agonist's dose-response curve in the presence of Compound X would indicate competitive antagonism.

Signaling Pathway Visualization

The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by Compound X.

cluster_1 Phase II: Functional Characterization A Compound X B GPCR (e.g., Dopamine D2R) A->B Binds (Antagonist?) C G-protein (Gi) B->C Inhibits Activation D Adenylyl Cyclase C->D Inhibition Blocked E cAMP D->E Production F PKA E->F Activation G Cellular Response F->G

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Phase III: Downstream Cellular Pathway Analysis

Understanding the direct interaction of Compound X with its target is essential, but it is equally important to map the downstream consequences of this interaction on cellular signaling networks.

Rationale and Experimental Choices

Techniques like Western blotting and quantitative PCR (qPCR) are workhorses for this phase. Western blotting allows for the quantification of changes in protein expression and post-translational modifications (e.g., phosphorylation), which are key events in signaling cascades. qPCR can reveal changes in gene expression that are downstream of these signaling events.

Protocol: Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Treat cells with Compound X for various times and at various concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a protein of interest (e.g., phospho-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH).

Data Presentation

The results from multiple experiments can be summarized to build a comprehensive picture of the MoA.

Downstream MarkerMethodResult with Compound XInterpretation
Phospho-ERKWestern BlotDecreasedInhibition of the MAPK/ERK signaling pathway
c-Fos mRNAqPCRDecreasedDownregulation of an immediate early gene
CREB PhosphorylationWestern BlotDecreasedModulation of a key transcription factor
Integrated MoA Workflow

This final diagram illustrates the integrated approach to elucidating the MoA of Compound X.

cluster_2 Phase III: Integrated MoA A Compound X B Validated Target (e.g., D2R) A->B C Second Messenger Modulation (e.g., cAMP) B->C D Kinase Cascade (e.g., PKA, ERK) C->D E Gene Expression Changes (e.g., c-Fos) D->E F Cellular Phenotype (e.g., Neurite Outgrowth) E->F

Caption: Integrated workflow for MoA elucidation.

Conclusion and Future Directions

This guide has outlined a systematic, multi-phased approach to characterizing the in vitro mechanism of action of a novel compound, using 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine as a hypothetical example. By progressing from broad-spectrum screening to target validation and downstream pathway analysis, researchers can build a comprehensive understanding of a compound's biological activity. The data generated through these in vitro studies are fundamental for establishing a clear therapeutic hypothesis and for guiding subsequent in vivo efficacy and safety studies. A thorough in vitro MoA dossier is an indispensable component of any successful drug discovery program.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Navigating the Uncharted: A Technical Guide to Establishing the Toxicity and Safety Profile of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The novel chemical entity 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine represents a promising scaffold with potential applications in medicinal chemistry, as suggested by the diverse pharmacological activities of related pyrazine derivatives.[1][2][3] However, a thorough investigation of its toxicological and safety profile is currently absent from the public domain. This technical guide addresses this critical knowledge gap by proposing a comprehensive, multi-tiered strategy for the systematic evaluation of this compound. By integrating in silico, in vitro, and in vivo methodologies, this guide provides a robust framework for researchers and drug development professionals to meticulously characterize the safety of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, ensuring a data-driven approach to its potential advancement as a therapeutic agent or specialty chemical.

Introduction: The Known and the Unknown

The octahydropyrido[1,2-a]pyrazine core is a recurring motif in compounds with diverse biological activities, including mu-opioid receptor antagonism and anticonvulsant properties.[1][2] While extensive research has been conducted on various substituted pyrazine and piperazine derivatives, specific toxicological data for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine remains largely unavailable.[3]

A Material Safety Data Sheet (MSDS) for the parent compound, Octahydro-pyrido[1,2-a]pyrazine, indicates a significant lack of empirical data, with many toxicological endpoints yet to be determined.[4] The MSDS suggests potential for respiratory irritation and possible allergic reactions upon prolonged exposure, based on Quantitative Structure-Activity Relationship (QSAR) modeling.[4] However, it explicitly states "no data available" for acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[4]

This guide, therefore, serves as a proactive roadmap for a thorough safety assessment, drawing upon established toxicological principles and regulatory guidance.

Proposed Tiered Approach to Toxicity and Safety Evaluation

A tiered approach allows for a logical, cost-effective, and ethically responsible evaluation of a novel chemical entity. The proposed strategy begins with computational and in vitro assessments, progressing to more complex in vivo studies as confidence in the compound's safety profile grows.

Toxicity_Evaluation_Workflow Figure 1: Proposed Tiered Toxicity Evaluation Workflow A Tier 1: In Silico & In Vitro Screening D Go/No-Go Decision A->D B Tier 2: Acute & Genotoxicity Studies E Go/No-Go Decision B->E C Tier 3: Repeated-Dose & Reproductive Toxicity F Comprehensive Safety Profile C->F D->B Proceed E->C Proceed

Caption: A tiered workflow for the toxicological evaluation of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine.

Tier 1: Foundational In Silico and In Vitro Assessments

The initial tier focuses on predictive toxicology and fundamental cellular-level interactions.

In Silico (Computational) Toxicology

Rationale: Computational models provide a rapid and cost-effective initial screen for potential liabilities, guiding subsequent experimental work.

Methodology:

  • QSAR Modeling: Utilize validated software (e.g., DEREK, TOPKAT) to predict potential for mutagenicity, carcinogenicity, skin sensitization, and other endpoints based on the chemical structure of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine.

  • Metabolite Prediction: Employ metabolic simulation software (e.g., METEOR, ADMET Predictor) to identify potential metabolites. The toxicity of these metabolites should also be assessed in silico.

In Vitro Cytotoxicity

Rationale: To determine the concentration range at which the compound induces cell death, providing a baseline for dosing in more complex assays.

Methodology:

  • Cell Line Selection: Utilize a panel of cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neurons).

  • Assay: Expose cells to a range of concentrations of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine for 24-72 hours.

  • Endpoint Measurement: Assess cell viability using a validated method such as MTT or LDH release assays.

  • Data Analysis: Calculate the IC50 (concentration inducing 50% inhibition of cell viability).

Parameter Description
Cell Lines HepG2, HEK293, SH-SY5Y
Concentration Range 0.1 µM to 1000 µM (logarithmic dilutions)
Incubation Time 24, 48, and 72 hours
Endpoint Cell Viability (MTT assay)
Output IC50 values for each cell line and time point
Table 1: Proposed parameters for in vitro cytotoxicity testing.

Tier 2: Acute Toxicity and Genotoxicity Assessment

This tier investigates the effects of a single high dose and the potential for genetic damage.

Acute Oral Toxicity (In Vivo)

Rationale: To determine the short-term toxicity of a single oral dose and to identify the median lethal dose (LD50). This study is a regulatory requirement and informs dose selection for further studies.

Methodology (OECD Guideline 423):

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. The starting dose is selected based on in vitro cytotoxicity and in silico predictions. A stepwise procedure is used, with the outcome of each step determining the next dose.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study.

Genotoxicity Battery (In Vitro)

Rationale: To assess the potential of the compound to cause DNA or chromosomal damage, a key indicator of carcinogenic potential.

Methodology:

  • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): To detect point mutations. Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): To detect clastogenic effects. Use cultured mammalian cells (e.g., CHO, CHL) with and without metabolic activation.

  • In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay - OECD 490): To detect gene mutations and clastogenic effects in mammalian cells.

Genotoxicity_Testing_Strategy Figure 2: In Vitro Genotoxicity Testing Battery Compound 6-Methyloctahydro-2H- pyrido[1,2-a]pyrazine Ames Ames Test (Point Mutations) Compound->Ames ChromAb Chromosomal Aberration (Clastogenicity) Compound->ChromAb MLA Mouse Lymphoma Assay (Gene Mutation & Clastogenicity) Compound->MLA Result Genotoxic Potential Assessment Ames->Result ChromAb->Result MLA->Result

Caption: A standard battery of in vitro tests to assess the genotoxic potential.

Tier 3: Sub-chronic and Specialized Toxicity Studies

Should the compound demonstrate an acceptable profile in Tiers 1 and 2, more detailed and longer-term studies are warranted.

Repeated-Dose Toxicity (In Vivo)

Rationale: To evaluate the effects of repeated exposure over a longer duration (e.g., 28 or 90 days) and to identify target organs of toxicity and a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology (OECD Guideline 407 or 408):

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dosing: Administer 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine daily via the intended clinical route (e.g., oral gavage) at three dose levels plus a control group.

  • Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

  • Pathology: Perform a full histopathological examination of all organs at the end of the study.

Parameter 28-Day Study (OECD 407) 90-Day Study (OECD 408)
Species/Strain Wistar RatWistar Rat
Group Size 5/sex/group10/sex/group
Dose Levels 3 + control3 + control
Key Endpoints Clinical signs, body weight, food/water intake, hematology, clinical chemistry, gross pathology, histopathology of key organs.All of the above plus ophthalmology, and more extensive histopathology.
Primary Outcome Identification of target organs, dose-response, NOAEL for 28-day exposure.Definitive NOAEL for sub-chronic exposure, data for chronic study dose selection.
Table 2: Comparison of key parameters for repeated-dose toxicity studies.
Preliminary Reproductive and Developmental Toxicity Screening

Rationale: To identify any potential adverse effects on reproductive function and embryonic development.

Methodology (OECD Guideline 421):

  • Study Design: Dose male and female rats for a pre-mating period, during mating, and for females, throughout gestation and lactation.

  • Endpoints: Evaluate effects on mating performance, fertility, gestation length, parturition, and offspring viability and growth.

Conclusion and Future Directions

The successful execution of this tiered toxicological evaluation will provide a comprehensive safety profile for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. The data generated will be crucial for any future regulatory submissions and for making informed decisions regarding the continued development of this compound. A favorable outcome from these studies would pave the way for more specialized investigations, such as carcinogenicity studies, if warranted by the intended use and duration of exposure, and detailed mechanistic toxicology studies to further elucidate any observed adverse effects. This structured approach ensures a thorough understanding of the potential risks associated with 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, upholding the principles of scientific integrity and due diligence in drug development.

References

  • MSDS of Octahydro-pyrido[1,2-a]pyrazine. (2010, July 20).
  • XiXisys. (n.d.). 6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | CAS 5762-99-2 GHS SDS. Retrieved from [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 12(12), 3945.
  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289.
  • Dawidowski, M., et al. (2012). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 2: Perhydropyrido[1,2-a]pyrazines. European Journal of Medicinal Chemistry, 48, 126-135.
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11.
  • Crabb, T. A., & Jones, E. R. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (14), 2052-2059.
  • ChEMBL. (n.d.). Document: Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (CHEMBL1137297). Retrieved from [Link]

  • JECFA. (2001). PYRAZINE DERIVATIVES. JECFA Food Additives Series 48. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Substitution of Pyrazine & Pyrimidine. Retrieved from [Link]

Sources

Pharmacological Profiling of the 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Scaffold: A Technical Guide to GPCR Antagonist Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Focus: Receptor Binding Affinity, Conformational Causality, and Functional Validation

The Bicyclic Imperative in Modern Neuropharmacology

The development of highly selective G-protein-coupled receptor (GPCR) ligands requires chemical scaffolds that balance lipophilicity, conformational rigidity, and precise spatial orientation of pharmacophores. The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine (6-Methyl-OHPP) scaffold has emerged as a privileged bicyclic structure in the design of central nervous system (CNS) therapeutics [1].

Unlike flexible piperazine or piperidine rings, the fused pyrido-pyrazine system intrinsically caps the piperazine nitrogen, reducing metabolic liability while enforcing a rigid geometry. The critical addition of the 6-methyl group acts as a conformational anchor. By introducing localized steric bulk, the methyl group restricts the ring-flip dynamics of the bicyclic system, locking it into a thermodynamically stable chair-chair conformation. This precise geometry optimally aligns the basic nitrogen of the pyrazine ring with the highly conserved aspartic acid residue (Asp3.32, Ballesteros-Weinstein nomenclature) found in the orthosteric binding pockets of aminergic GPCRs, including Histamine H3, Dopamine D4, and μ-Opioid (MOR) receptors [2, 3].

Structural Causality and Multi-Target Affinity

The 6-Methyl-OHPP core does not act as a standalone drug; rather, it serves as a high-affinity vector. When decorated with specific lipophilic pendants (e.g., chlorobenzyl or pyrimidinyl groups), the scaffold achieves sub-nanomolar affinity and high selectivity.

Quantitative Affinity Profiling

The table below synthesizes the binding affinities ( Ki​ ) and functional activities ( IC50​ ) of various octahydro-pyrido[1,2-a]pyrazine derivatives across distinct GPCR targets.

Scaffold DerivativeTarget GPCRBinding Affinity ( Ki​ )Functional Profile ( IC50​ / Kb​ )Reference
Compound 36 (Chlorobenzyl-OHPP)μ-Opioid (MOR)0.47 nM1.8 nM (Pure Antagonist)Le Bourdonnec et al. [1]
Compound 5 (NH-OHPP analog)μ-Opioid (MOR)3.6 nM1.1 nM (Pure Antagonist)Le Bourdonnec et al.[1]
Compound 11 (Phenoxymethyl-OHPP)Dopamine D4.43.4 nMAntagonistACS Med. Chem. [3]
Compound 26h (Triazolotriazine-OHPP)Adenosine A2A0.2 nMAntagonist (16,500x A1 selectivity)J. Med. Chem. [2]
Patent Analog 150 (6-Methyl-OHPP)Histamine H3< 10.0 nMInverse Agonist / AntagonistEP1998620 [4]
Mechanism of GPCR Modulation

Because the 6-Methyl-OHPP scaffold lacks the extended hydrogen-bond donor networks required to induce the inward movement of transmembrane helix 6 (TM6)—the hallmark of GPCR activation—these compounds predominantly function as competitive antagonists or inverse agonists.

GPCR_Signaling Ligand 6-Methyl-OHPP Derivative GPCR Target GPCR (H3 / MOR / D4) Ligand->GPCR Competitive Binding (Ki) GProtein Gαi/o Protein Complex GPCR->GProtein Prevents Coupling AC Adenylyl Cyclase (Effector) GProtein->AC Blocks Inhibition cAMP cAMP Levels (Normalized) AC->cAMP Restores Signaling

Figure 1: Mechanism of action for 6-Methyl-OHPP derivatives acting as Gαi/o-coupled GPCR antagonists.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the pharmacological characterization of 6-Methyl-OHPP derivatives must employ a self-validating workflow. Binding affinity ( Ki​ ) only confirms target engagement; it does not confirm functional causality. Therefore, a proximal functional assay must immediately follow the binding assay to prevent false-positive efficacy readouts.

Protocol A: Radioligand Competition Binding Assay

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the unlabelled 6-Methyl-OHPP derivative. Causality Check: Direct tritiation of novel scaffolds is cost-prohibitive and can alter binding kinetics. Displacement of a validated radioligand (e.g., [3H] -diprenorphine for MOR) ensures standardized affinity measurement.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the target GPCR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes. Rationale: Removes cytosolic proteins that may cause non-specific binding.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (at its Kd​ value), and increasing concentrations of the 6-Methyl-OHPP compound ( 10−11 to 10−5 M).

  • Equilibrium: Incubate at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Separation & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Data Analysis: Measure bound radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: [35S]GTPγS Functional Assay

Purpose: To validate whether the high-affinity binder acts as an agonist or antagonist. Causality Check: Downstream assays (like cAMP quantification) are susceptible to signal amplification and phosphodiesterase interference. [35S]GTPγS binding measures the exact 1:1 stoichiometric exchange of GDP for GTP on the G-protein, providing an artifact-free proximal readout of receptor activation [1, 4].

  • GDP Loading: Pre-incubate GPCR-expressing membranes (20 µ g/well ) with 10 µM GDP in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , pH 7.4). Rationale: Excess GDP forces the basal G-protein population into an inactive state, maximizing the signal-to-noise ratio upon activation.

  • Antagonist Validation: Add the 6-Methyl-OHPP derivative at varying concentrations, followed by a fixed EC80​ concentration of a known full agonist (e.g., DAMGO for MOR).

  • Radiotracer Addition: Add 0.1 nM [35S]GTPγS and incubate for 60 minutes at 30°C.

  • Termination: Filter rapidly through GF/B filters and wash with ice-cold buffer.

  • Schild Analysis: Plot the dose-response curves. A parallel rightward shift of the agonist curve without a decrease in the maximal response ( Emax​ ) mathematically validates the 6-Methyl-OHPP derivative as a purely competitive antagonist.

Assay_Workflow Step1 Step 1: Membrane Prep Isolate GPCR-expressing CHO membranes Step2 Step 2: Radioligand Competition Incubate with[3H]-Ligand + 6-Methyl-OHPP Step1->Step2 Standardized Protein Conc. Step3 Step 3: Scintillation Counting Quantify bound radioactivity to calculate Ki Step2->Step3 Equilibrium Reached Step4 Step 4: [35S]GTPγS Assay Measure G-protein activation (IC50 / Kb) Step3->Step4 Proceed if Ki < 10 nM Step5 Step 5: Schild Analysis Validate competitive antagonism Step4->Step5 Functional Validation

Figure 2: Self-validating high-throughput screening workflow for GPCR ligand characterization.

Conclusion

The 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a triumph of structurally constrained drug design. By leveraging the steric influence of the 6-methyl group, medicinal chemists can lock the bicyclic core into an optimal conformation for aminergic GPCR binding. When paired with rigorous, self-validating pharmacological workflows—specifically the combination of radioligand displacement and proximal [35S]GTPγS functional assays—this scaffold provides a reliable foundation for discovering highly potent, CNS-penetrant receptor antagonists.

References

  • Le Bourdonnec, B., et al. "Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists." Journal of Medicinal Chemistry, 2006.[Link]

  • Bi, Y., et al. "Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry, 2004.[Link]

  • Bonifazi, A., et al. "Return of D4 Dopamine Receptor Antagonists in Drug Discovery." ACS Medicinal Chemistry Letters, 2017.[Link]

  • European Patent Office. "PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES." Patent EP1998620, 2008.[Link]

Phase I Metabolic Stability of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (CAS: 5762-99-2) is a conformationally restricted, bicyclic aliphatic amine. This structural motif is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics, including μ -opioid receptor antagonists and histamine H3 receptor modulators[1].

However, basic aliphatic heterocycles containing piperazine or piperidine rings are notoriously susceptible to extensive first-pass metabolism[2]. Evaluating the in vitro intrinsic clearance ( CLint​ ) of this scaffold using Human Liver Microsomes (HLM) is a critical gateway in lead optimization. This whitepaper provides an authoritative, self-validating methodology for assessing the Phase I metabolic stability of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, detailing the mechanistic rationale behind every experimental parameter.

Mechanistic Basis of Scaffold Metabolism

Understanding the biotransformation pathways of the octahydro-2H-pyrido[1,2-a]pyrazine core is essential for interpreting HLM assay data. The scaffold contains two tertiary nitrogen atoms and multiple oxidizable aliphatic carbons, making it a prime target for specific hepatic enzymes.

  • CYP450-Mediated α -Carbon Hydroxylation: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6, which favor basic amines) catalyze the oxidation of the carbon atoms adjacent to the nitrogen heteroatoms. This forms an unstable carbinolamine intermediate that rapidly collapses, leading to ring-opening or N-dealkylation[3]. Research on related pyrazine and pyridazine scaffolds indicates that the piperazine ring is a major metabolic "soft spot," often resulting in extremely short in vitro half-lives ( t1/2​<5 min) if not sterically protected[2].

  • FMO-Mediated N-Oxidation: Flavin-containing monooxygenases (FMOs) directly oxidize the nucleophilic tertiary amines of the pyrido-pyrazine core, generating stable N-oxide metabolites[3].

Metabolic_Pathway Parent 6-Methyloctahydro-2H- pyrido[1,2-a]pyrazine CYP CYP450 Oxidation (α-Carbon Hydroxylation) Parent->CYP FMO FMO Oxidation (N-Oxidation) Parent->FMO Met1 Ring-Opened / Dealkylated Metabolites CYP->Met1 Met2 N-Oxide Metabolites FMO->Met2

Caption: Hypothesized Phase I metabolic pathways for the octahydro-2H-pyrido[1,2-a]pyrazine scaffold.

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, the HLM assay must be designed as a self-validating system. Every reagent concentration and control serves a specific mechanistic purpose.

Causality in Parameter Selection
  • Substrate Concentration (1 µM): The assay assumes first-order kinetics. By keeping the substrate concentration at 1 µM, we ensure it remains significantly below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees that the rate of metabolism is directly proportional to the substrate concentration[4].

  • Protein Concentration (0.5 mg/mL): Utilizing pooled HLM (typically from 50+ donors) averages out inter-individual genetic polymorphisms (e.g., CYP2D6 poor metabolizers)[4]. A concentration of 0.5 mg/mL provides sufficient enzymatic activity while minimizing non-specific binding of the lipophilic drug to microsomal lipids, which can artificially lower the free drug concentration[5].

  • Co-solvent Restriction (DMSO 0.25%): The test compound is dissolved in DMSO. However, final DMSO concentrations must be kept below 0.25% (v/v) because organic solvents are potent inhibitors of CYP enzymes (particularly CYP3A4 and CYP2C9)[4].

Mandatory Controls

A valid assay requires internal checks to prove that the observed depletion is strictly due to enzymatic activity:

  • Minus-Cofactor Control: The compound is incubated with HLM but without NADPH for the maximum time point (45 min)[4]. If depletion occurs here, it indicates chemical instability, thermal degradation, or non-oxidative metabolism (e.g., esterases), rather than CYP/FMO activity.

  • Positive Controls: Concurrent incubation of known high-clearance (Verapamil) and moderate-clearance (Dextromethorphan) drugs proves that the HLM batch is enzymatically competent and that the NADPH regenerating system is functioning[6].

Step-by-Step Analytical Protocol

The following protocol details the precise workflow for determining the metabolic stability of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine[6].

Step 1: Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate ( KPi ) buffer (pH 7.4) containing 3.3 mM MgCl2​ . Rationale: Physiological pH is critical for enzyme folding, and Mg2+ is an essential cofactor for NADPH stability and CYP catalytic function[5].

  • Prepare a 10 mM stock of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine in 100% DMSO. Dilute this to a 100 µM working solution in 50% Acetonitrile/Water.

Step 2: Pre-Incubation

  • In a 96-well plate, combine the KPi buffer, HLM stock, and the compound working solution to achieve a final concentration of 0.5 mg/mL protein and 1 µM compound.

  • Pre-incubate the plate at 37°C for 5 minutes on an orbital shaker (100 rpm) to achieve thermal equilibrium[6].

Step 3: Reaction Initiation & Sampling

  • Initiate the metabolic reaction by adding pre-warmed NADPH to a final concentration of 1 mM[5].

  • At designated time points ( t=0,5,15,30,45 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold 100% Acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL)[4].

    • Causality: The high organic content of cold acetonitrile instantly precipitates microsomal proteins, denaturing the enzymes and halting the reaction at the exact time point[6]. The internal standard compensates for matrix effects and injection volume variations during mass spectrometry.

Step 4: Processing & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[6].

  • Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode)[4].

HLM_Workflow N1 Compound & HLM Pre-incubation (37°C) N2 Initiation (+ 1mM NADPH) N1->N2 N3 Time-Course Sampling N2->N3 N4 Quenching (+ Ice-Cold ACN) N3->N4 N5 Centrifugation & LC-MS/MS N4->N5

Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

Quantitative Data Analysis & Interpretation

The peak area ratios (Parent Compound / Internal Standard) are converted to "Percent Remaining" relative to the t=0 minute sample. Plotting the natural logarithm ( ln ) of the percent remaining against time yields a straight line, confirming first-order kinetics[5].

The slope of this line ( −k ) is the elimination rate constant. From this, the pharmacokinetic parameters are derived:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): Nk×V​ (where V is incubation volume in µL, and N is mg of microsomal protein).

Summary of Representative Assay Data

The table below summarizes expected quantitative data for this scaffold alongside required assay validation controls.

Compound / ControlTest System t1/2​ (min) CLint​ ( μL/min/mg )Remaining at 45 min (%)Validation Status
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine HLM + NADPH~ 8.5~ 163.0< 5.0%High Clearance Scaffold
Verapamil (Positive Control)HLM + NADPH15.291.212.8%Validated (Competent HLM)
Dextromethorphan (Positive Control)HLM + NADPH38.536.044.5%Validated (CYP2D6 Active)
Minus-Cofactor Control HLM (No NADPH)> 1000< 1.098.5%Validated (Chemically Stable)

Note: The rapid clearance of the pyrido-pyrazine core typically necessitates subsequent structural optimization (e.g., fluorination, steric hindrance via bulkier alkylations, or scaffold hopping) to improve metabolic stability for oral bioavailability.

References

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec.
  • IntechOpen. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." IntechOpen.
  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." Protocols.io.
  • MTT Lab. "In vitro drug metabolism: for the selection of your lead compounds." MTT Lab.
  • National Institutes of Health (PMC). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." PMC.
  • National Institutes of Health (PubMed). "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." PubMed.

Sources

Methodological & Application

Application Note: NMR Spectroscopy Characterization and Conformational Analysis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a complex bicyclic piperazine framework that serves as a critical pharmacophore in neuroactive agents, including potential Substance P and Histamine H3 receptor antagonists[1]. The structural elucidation of this scaffold by Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging due to its dynamic stereochemical nature.

The presence of a bridgehead nitrogen (N5) and an adjacent stereocenter at C6 (bearing the methyl group) creates a complex conformational landscape. Rather than existing in a single static state, the molecule exists as a temperature- and solvent-dependent equilibrium mixture of transoid and cisoid invertomers, dictated by nitrogen inversion and piperazine ring-flipping[2]. This application note provides a comprehensive, self-validating protocol for the unambiguous NMR assignment of this bicyclic system, explaining the causality behind each experimental choice to ensure robust 3D structure elucidation.

Causality in Experimental Design: Why Standard 1D NMR is Insufficient

In highly substituted nitrogen heterocycles, 1H and 13C chemical shifts often overlap, and standard scalar couplings cannot always distinguish between isomeric forms[3].

  • Conformational Dynamics: Piperazine derivatives frequently exhibit restricted rotation and ring inversion[4]. If the interconversion rate between the trans-fused and cis-fused conformations approaches the NMR timescale at ambient temperature, signals will broaden or average out, obscuring critical coupling constants.

  • Nitrogen Assignment Ambiguity: Differentiating the secondary amine (N2) from the bridgehead tertiary amine (N5) using only 1H-13C J-couplings is prone to error. Advanced heteronuclear techniques are required to directly observe carbon-nitrogen connectivity and validate the heterocyclic core[3].

  • Orthogonal Validation: Infrared (IR) spectroscopy should be used alongside NMR. The presence of pronounced Bohlmann bands in the 2800–2600 cm⁻¹ region is a strong indicator of a trans-fused bicyclic system, arising from the antiperiplanar arrangement of the nitrogen lone pair and adjacent axial C-H bonds[5].

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Solvent Selection

Causality: The polarity of the solvent directly impacts the cisoid/transoid equilibrium[2]. Non-polar solvents stabilize intramolecular interactions favoring one invertomer, while highly polar solvents disrupt these networks.

  • Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of deuterated solvent. Use CDCl₃ for baseline structural assignment, as it typically favors the trans-fused conformer.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Prepare a secondary sample in DMSO-d₆ or D₂O if solvent-induced conformational shifts need to be mapped.

Step 2: 1D NMR Acquisition (Baseline Mapping)
  • ¹H NMR (400–600 MHz): Acquire with a standard 30° pulse, a 2–4 second relaxation delay (D1), and 16–64 scans.

  • ¹³C{¹H} NMR (100–150 MHz): Acquire with broadband proton decoupling. The C6-methyl carbon typically resonates in the upfield region (~18–21 ppm), while the bridgehead carbon (C9a) appears further downfield (~60–64 ppm).

Step 3: 2D Connectivity Mapping (The Self-Validating System)

Causality: To prevent misassignment of the bicyclic core, every proton must be anchored to its carbon (HSQC) and traced through the carbon skeleton (HMBC/COSY)[3].

  • COSY & TOCSY: Map the continuous spin system of the piperidine ring (H6-H7-H8-H9-H9a) and the isolated spin system of the piperazine ring (H1-H3-H4).

  • HSQC: Assign all protons to their directly attached carbons to resolve overlapping multiplets in the 1H spectrum.

  • HMBC & Attached Nitrogen Tests: To unambiguously assign the bridgehead N5, analyze the long-range ³J(C,H) correlations from the C6-methyl protons to C9a. For definitive nitrogen assignment, employ a ¹⁵N-¹H HMBC or the ¹³C{¹⁴N} solid-state NMR "Attached Nitrogen Test." The latter utilizes a phase-modulated saturation pulse on the highly abundant ¹⁴N nucleus to filter ¹³C signals, directly identifying carbons covalently bonded to nitrogen[3].

Step 4: Stereochemical and Conformational Analysis
  • NOESY / ROESY: Acquire with a mixing time of 300–500 ms. This is critical for determining whether the C6-methyl group is axial or equatorial.

    • Validation Check: If the C6-methyl group is equatorial, the corresponding H6 proton must be axial. In a standard chair conformation, an axial H6 will exhibit diagnostic 1,3-diaxial NOE cross-peaks with the axial proton at C8. An axial methyl group eliminates these specific 1,3-diaxial NOE contacts.

  • Variable Temperature (VT) NMR: If signals are broadened at 298 K, cool the sample to 253 K (or lower) to slow the exchange rate below the coalescence temperature (Tc). This resolves the dynamic mixture into distinct signal sets for the transoid and cisoid invertomers, allowing for the calculation of the activation energy (ΔG‡) for ring inversion[4].

Data Presentation

Table 1: Representative NMR Chemical Shifts (CDCl₃, 298 K)

Position ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity / Coupling (Hz)
C6-CH₃ 1.05 - 1.20 18.5 - 21.0 d, ³J = 6.5
H6 2.40 - 2.80 54.0 - 58.0 m
H9a (Bridgehead) 2.10 - 2.40 60.0 - 64.0 m
H1, H3, H4 (Piperazine) 2.50 - 3.20 45.0 - 52.0 m

| H7, H8, H9 (Piperidine) | 1.20 - 1.90 | 24.0 - 32.0 | m |

Table 2: Diagnostic 2D NMR Correlations for Structural Verification

Experiment Source Spin Target Spin Structural Significance
COSY H6 H7 Confirms adjacency of the methyl-bearing carbon to the piperidine ring.
HMBC C6-CH₃ C6, C7, C9a Anchors the methyl group to the C6 position adjacent to the bridgehead.

| NOESY | H6 (axial) | H8 (axial) | Confirms equatorial orientation of the C6-methyl group via 1,3-diaxial proximity. |

Visualization

NMR_Workflow A Sample Preparation (Solvent Selection: CDCl3 vs DMSO-d6) B 1D NMR Acquisition (1H, 13C, 15N Baseline) A->B C 2D Connectivity Mapping (COSY, HSQC, HMBC) B->C D Stereochemical Analysis (NOESY / ROESY) C->D C->D Spin Systems E Conformational Dynamics (VT-NMR for Invertomers) D->E D->E Spatial Proximity F 3D Structure Elucidation (6-Methyl Orientation & Ring Fusion) E->F

Workflow for the NMR structural and conformational elucidation of bicyclic piperazines.

References

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health (PMC).3

  • Stereochemical Studies with Derivatives of Octahydro-2H-pyrido[1,2-a]pyrazine. RSC Publishing.5

  • Stereoselective Conversion of 2H-1,4-Oxazin-2-ones into 2,5,5-Substituted Piperidine-2-carboxamides and 2-Methanamines and Related Octahydro-2H-pyrido[1,2-a]pyrazines, Potential Substance P Antagonists. ResearchGate.6

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.4

  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620. European Patent Office.1

Sources

Application Note: Advanced Crystallization and Resolution Strategies for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a highly versatile bicyclic piperazine scaffold, integral to the development of monoacylglycerol lipase (MAGL) inhibitors[1] and potent adenosine A2A receptor antagonists[2]. Due to the presence of basic secondary and tertiary amines, the free base of this compound typically manifests as a viscous oil or low-melting amorphous solid at room temperature. This physical state complicates direct isolation and chromatographic purification, making crystallization via acid addition salt formation an essential technique for achieving high chemical purity and isolating specific stereoisomers[1].

Causality of Salt Selection: The inherent challenge in crystallizing bicyclic amines lies in their conformational flexibility and low lattice energy in the free base form. By introducing an acidic counterion, the protonated nitrogen forms a rigid ionic and hydrogen-bonding network.

  • Achiral Purification: Dicarboxylic acids (e.g., fumaric and succinic acids) are often preferred over simple monoprotic acids like hydrochloric acid. The dicarboxylic acid motifs bridge two protonated piperazine molecules, establishing a highly ordered, crystalline supramolecular lattice that effectively excludes organic impurities.

  • Chiral Resolution: 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine contains multiple stereocenters. Diastereomeric salt crystallization using chiral resolving agents like Di-p-toluoyl-D-tartaric acid (D-DTTA) leverages the differential solubility of the resulting diastereomeric pairs in polar protic solvents (e.g., ethanol/water mixtures), avoiding the need for arduous and expensive chromatographic separations[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Each workflow includes embedded In-Process Controls (IPCs) to ensure the physical and chemical integrity of the system before proceeding to the next stage.

Protocol A: High-Throughput Salt Screening (Achiral)

Objective: Identify the optimal counterion for chemical purification and solid-state stability.

  • Preparation of Free Base Stock: Dissolve 1.0 g of crude 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine in 10 mL of isopropyl alcohol (IPA) to create a 0.1 g/mL stock solution.

  • Acid Addition: To separate 4 mL vials, add 1.05 molar equivalents of various acids (e.g., HCl, H2SO4, fumaric acid, succinic acid).

  • Solvent Dispensation: Add 1 mL of the free base stock to each vial. Stir at 50°C for 30 minutes to ensure complete dissolution and salt formation.

  • Controlled Cooling (Causality): Cool the vials at a strictly controlled rate of 0.5°C/min down to 5°C. Why? Rapid cooling forces the system past the metastable zone directly into labile supersaturation, crashing out amorphous solids that trap impurities. Slow cooling allows the system to remain in the metastable zone, promoting the nucleation of highly ordered, pure crystals.

  • Anti-Solvent Addition: If no nucleation occurs after 2 hours at 5°C, add 0.5 mL of methyl tert-butyl ether (MTBE) dropwise. MTBE lowers the dielectric constant of the medium, drastically reducing salt solubility and forcing precipitation.

  • Validation (IPC): Filter the solids. Analyze via Powder X-Ray Diffraction (PXRD) to confirm crystallinity, and perform HPLC (Area %) to validate chemical purity. Proceed only with salts showing >98% purity and distinct diffraction peaks.

Protocol B: Diastereomeric Resolution via Chiral Salt Crystallization

Objective: Isolate the desired enantiomer/diastereomer from a racemic mixture.

  • Salt Formation: Dissolve 10.0 g of racemic 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine in 50 mL of absolute ethanol. Heat the reactor to 60°C.

  • Resolving Agent Addition (Causality): Slowly add a solution of 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of ethanol. Why D-DTTA? The bulky, rigid aromatic rings of D-DTTA amplify the steric disparities between the formed diastereomeric salts, maximizing their solubility differences.

  • Digestion: Reflux the mixture for 1 hour to ensure thermodynamic equilibrium, then cool to room temperature over 4 hours.

  • Isolation: Filter the resulting block crystals and wash with 10 mL of cold ethanol.

  • Validation (IPC): Perform chiral HPLC on a small aliquot of the isolated salt. If the diastereomeric excess (d.e.) is <98%, perform a secondary recrystallization in a 9:1 EtOH:H2O mixture before proceeding to free-base regeneration.

Protocol C: Free-Base Regeneration and Anti-Solvent Isolation

Objective: Recover the purified free base from the validated salt.

  • Biphasic Quench (Causality): Suspend the pure diastereomeric salt in 50 mL of dichloromethane (DCM) and 50 mL of 1M NaOH. Stir vigorously for 30 minutes. Why? The strong aqueous base deprotonates the amine, neutralizing the salt and driving the highly lipophilic free base entirely into the organic DCM layer.

  • Phase Separation: Extract the aqueous layer with an additional 25 mL of DCM. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the chemically and optically pure free base oil.

Quantitative Data Presentation

Table 1: Representative Salt Screening Matrix for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Acid (1.05 eq)Solvent SystemObservation (Cooling)Observation (MTBE Anti-Solvent)Yield (%)Purity (HPLC Area %)
HydrochloricIPAClear SolutionGummy OilN/AN/A
SulfuricIPAAmorphous PrecipitateN/A8592.4
FumaricIPAFine NeedlesN/A7899.5
SuccinicIPAClear SolutionWhite Crystalline Powder8298.9
D-DTTAEtOHBlock CrystalsN/A42*>99.0 (98% d.e.)

*Yield represents the theoretical maximum of 50% for a single resolved stereoisomer from a racemic mixture.

Mandatory Visualization

G N1 Crude 6-Methyl-OHPP (Free Base Oil) N2 Salt Formation & Screening N1->N2 N3 Chiral Resolution (e.g., D-DTTA) N2->N3 Stereoisomer Separation N4 Achiral Purification (e.g., Fumaric Acid) N2->N4 Chemical Purification N5 Supersaturation (Cooling/Antisolvent) N3->N5 N4->N5 N6 Pure Crystalline Salt (>99% ee/de) N5->N6

Workflow for the crystallization and chiral resolution of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine.

References[1] Title: US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors.

Source: Google Patents. URL:[2] Title: Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Source: Journal of Medicinal Chemistry - ACS Publications. URL:[3] Title: Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. Source: NSF.gov. URL:

Sources

Troubleshooting & Optimization

How to improve reaction yield for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Introduction

Welcome to the technical support guide for the synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this valuable heterocyclic scaffold. The synthesis of saturated bicyclic amines can present unique challenges, from incomplete reactions and low yields to complex purification procedures.

The most common and atom-economical synthetic route to this and similar saturated piperidine-containing structures is through a two-step sequence involving the formation of an intermediate, followed by a reduction step, or a one-pot reductive amination. A highly prevalent pathway involves the condensation of a suitable diamine with a carbonyl compound, followed by cyclization and reduction. An alternative, powerful method is the catalytic hydrogenation of an aromatic pyridopyrazine precursor.[1]

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during synthesis, backed by mechanistic insights and detailed protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges. A logical workflow for troubleshooting is essential for efficient problem-solving.

troubleshooting_workflow cluster_optimization Optimization Strategies start Problem Observed: Low Yield or Impure Product purity_check 1. Verify Starting Material Integrity (Purity, Stability, Anhydrous Conditions) start->purity_check reaction_monitoring 2. Analyze Reaction Progress (TLC, LC-MS, NMR) purity_check->reaction_monitoring byproduct_analysis 3. Identify Byproducts (Mass Spec, NMR) reaction_monitoring->byproduct_analysis optimization 4. Systematically Optimize Parameters byproduct_analysis->optimization reagent Reagent & Stoichiometry optimization->reagent conditions Conditions (Temp, Solvent, pH) optimization->conditions catalyst Catalyst/Reducing Agent optimization->catalyst

Caption: General workflow for troubleshooting synthesis issues.

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in a multi-step synthesis, particularly one involving reductive amination or catalytic hydrogenation, can arise from several sources. Systematically investigating each stage is key.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your amine or carbonyl starting materials can introduce side reactions that consume reagents.[2]

    • Solution: Ensure the purity of all starting materials using standard techniques like recrystallization, distillation, or column chromatography before beginning the synthesis. Verify the integrity of reagents that may have degraded during storage.

  • Inefficient Imine/Enamine Formation (for Reductive Amination Routes): The initial condensation step is an equilibrium process. If the equilibrium does not favor the imine/enamine intermediate, the subsequent reduction step will inherently provide a low yield.[3]

    • Solution: This step is typically favored under slightly acidic conditions (pH 4-5), which protonates the carbonyl group, making it more electrophilic, but not so acidic that it fully protonates and deactivates the amine nucleophile.[3] Adding a mild acid like acetic acid is common practice.[3] The removal of water, a byproduct of this step, using a Dean-Stark trap or molecular sieves can also drive the equilibrium forward.

  • Suboptimal Reducing Agent or Catalyst: The choice of reducing agent or hydrogenation catalyst is critical.

    • Solution (Reductive Amination): A reducing agent that is too reactive, like LiAlH₄ or NaBH₄, can reduce the starting aldehyde/ketone before it has a chance to form the imine.[3] Milder, more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the protonated iminium ion.[4][5]

    • Solution (Catalytic Hydrogenation): The aromaticity of a pyridine ring requires a potent catalytic system.[1] Platinum group metals (e.g., PtO₂, Pd/C, Rh/C) are highly effective.[1][6] The catalyst loading, hydrogen pressure, and temperature must be optimized. High pressures (50-70 bar) are often necessary to achieve full saturation of the aromatic ring.[1][6]

  • Poor Solubility of Reagents: If reactants are not fully dissolved in the chosen solvent, reaction rates will be slow and the reaction may not go to completion.[3]

    • Solution: Select a solvent in which all reactants are soluble. For reductive aminations, common anhydrous solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[3] For catalytic hydrogenations, glacial acetic acid or ethanol are frequently used.[6]

Question 2: I'm observing significant side product formation. How can I identify and minimize these impurities?

Answer: Side product formation is a common issue that complicates purification and reduces yield. The structure of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine suggests a few likely side reactions.

Common Side Products & Prevention Strategies:

Side Product TypePotential CauseRecommended Solution
Over-Alkylation Product In reductive aminations, the newly formed secondary amine product can react again with the carbonyl starting material.[3]Use a slight excess (1.1-1.5 equivalents) of the diamine starting material to ensure the carbonyl compound is fully consumed.
Unreacted Imine Intermediate Incomplete reduction of the C=N bond. This can happen if the reducing agent is not active enough or is quenched.[7]Monitor the reaction by TLC to ensure full conversion.[2] If the imine persists, add more reducing agent or consider switching to a more powerful one. For stubborn imines, catalytic hydrogenation may be a more effective reduction method.[4]
N-Alkylation from Solvent During catalytic hydrogenation, alcohol solvents (e.g., methanol, ethanol) can be oxidized on the catalyst surface to form aldehydes, which then react with the amine product.Use a non-alcoholic solvent like glacial acetic acid or ethyl acetate if N-alkylation from the solvent is suspected.
Partially Reduced Ring In catalytic hydrogenation of an aromatic precursor, incomplete saturation can lead to dihydro- or tetrahydro- intermediates.Increase hydrogen pressure, reaction time, or catalyst loading.[1] Ensure the catalyst is active and not poisoned. The nitrogen atom in the substrate or product can act as a Lewis base and poison the metal catalyst.[1] Using an acidic solvent like acetic acid can mitigate this by protonating the nitrogen.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for a reductive amination to form the pyrido[1,2-a]pyrazine core? A: The optimal pH is typically between 4 and 5. This pH is acidic enough to catalyze the formation of the iminium ion, which is the species that is readily reduced, but not so acidic as to render the amine starting material non-nucleophilic through complete protonation.[3] This can be achieved by adding acetic acid or using a buffer system.[3]

Q: My catalytic hydrogenation reaction has stalled. What should I do? A: First, ensure your hydrogen supply is not depleted. If pressure is stable, the catalyst may be poisoned or deactivated. The catalyst can be filtered (carefully, as it may be pyrophoric) and fresh catalyst can be added.[6] If the problem persists, consider that the nitrogen atoms in your molecule can act as catalyst poisons.[1] Running the reaction in an acidic solvent like glacial acetic acid can help prevent this.

Q: Which analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is an excellent, rapid method for monitoring the disappearance of starting materials and the appearance of products.[2] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can track all components in the reaction mixture. ¹H NMR of a crude sample can also provide a clear picture of the reaction's conversion rate.

Q: Is it better to perform a one-pot reductive amination or a two-step process (imine formation then reduction)? A: A one-pot reaction using a mild reducing agent like NaBH(OAc)₃ is often more efficient. This reagent is selective for the iminium ion over the carbonyl starting material, allowing all reagents to be mixed together.[3] However, if the imine intermediate is particularly stable or prone to side reactions, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can offer better control.

Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrates and laboratory equipment.

Protocol 1: One-Pot Reductive Amination Synthesis

This protocol outlines the synthesis via the condensation of 2-(aminomethyl)piperidine with a methyl-substituted carbonyl compound.

reductive_amination reactants 2-(aminomethyl)piperidine + Methyl-carbonyl Compound conditions DCM or DCE Acetic Acid (cat.) Room Temp reactants->conditions intermediate Cyclic Iminium Ion (Intermediate) reactants->intermediate Condensation - H₂O product 6-Methyloctahydro-2H- pyrido[1,2-a]pyrazine intermediate->product Hydride Reduction reductant NaBH(OAc)₃ reductant->intermediate

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific transformation. The octahydro-2H-pyrido[1,2-a]pyrazine core is a pharmacologically relevant scaffold, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This document provides a comprehensive resource to navigate the complexities of this hydrogenation reaction, ensuring both high yield and stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the catalytic hydrogenation to 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine?

The most direct precursor is typically the aromatic or partially saturated 6-Methyl-2H-pyrido[1,2-a]pyrazine or a related salt. The goal of the catalytic hydrogenation is the complete saturation of both the pyridine and pyrazine rings within the bicyclic system.

Q2: Which catalysts are recommended for the hydrogenation of the pyrido[1,2-a]pyrazine ring system?

For the complete saturation of pyridine and pyrazine rings, platinum and rhodium-based catalysts are generally the most effective.[3][4]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a classic and highly effective catalyst for pyridine ring hydrogenation, especially when used in an acidic solvent like glacial acetic acid.[4][5][6][7] The in-situ formation of a highly active platinum black, coupled with the acidic medium, facilitates the reduction of the electron-rich heterocyclic system.

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): Rhodium catalysts are also powerful for the hydrogenation of N-heterocycles and can often operate under milder conditions than platinum.[3][8][9][10] Rhodium oxide (Rh₂O₃) has shown particular promise for the hydrogenation of functionalized pyridines under mild conditions.[8][9][10]

Q3: Why is an acidic solvent, such as glacial acetic acid, often recommended?

There are two primary reasons for using an acidic solvent:

  • Activation of the Heterocycle: The nitrogen atoms in the pyrido[1,2-a]pyrazine system are Lewis basic. In a neutral medium, the aromatic pyridine ring is electron-rich and thus less reactive towards hydrogenation. An acid protonates the nitrogen atoms, creating a pyridinium salt. This withdraws electron density from the ring, making it more susceptible to reduction.[11]

  • Prevention of Catalyst Poisoning: The lone pair of electrons on the nitrogen atoms can strongly coordinate to the surface of the metal catalyst, blocking active sites and leading to catalyst deactivation or "poisoning."[3] Protonation of the nitrogens prevents this coordination, thus preserving the catalyst's activity.

Q4: What are the expected stereochemical outcomes for the hydrogenation of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine?

The catalytic hydrogenation of substituted pyridines typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the molecule as it adsorbs to the catalyst surface. For a 6-methyl substituted system, this is expected to lead to the formation of the cis-diastereomer as the major product.[4] However, the exact diastereomeric ratio can be influenced by the catalyst, solvent, and reaction conditions.

Q5: How can I monitor the progress of the hydrogenation reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and can help identify any volatile intermediates or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for determining the diastereomeric ratio of the stereoisomers formed.[12][13]

  • Hydrogen Uptake: In a pressure-rated reactor, monitoring the decrease in hydrogen pressure can provide a real-time indication of the reaction's progress.

Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic hydrogenation of 6-Methyl-pyrido[1,2-a]pyrazine derivatives.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

  • Catalyst Poisoning:

    • Explanation: The nitrogen atoms in the starting material or product can poison the catalyst.

    • Solution: Ensure the use of an acidic solvent like glacial acetic acid. If using a different solvent, add a stoichiometric amount of a strong acid (e.g., HCl) relative to the substrate.[3]

  • Inactive Catalyst:

    • Explanation: The catalyst may have lost its activity due to improper storage or handling.

    • Solution: Use a fresh batch of catalyst. For pyrophoric catalysts like Pd/C, ensure they have not been unduly exposed to air.

  • Insufficient Hydrogen Pressure or Temperature:

    • Explanation: The hydrogenation of aromatic N-heterocycles is often challenging and requires forcing conditions.

    • Solution: Increase the hydrogen pressure (typically in the range of 50-80 bar) and/or the reaction temperature (e.g., 60-80 °C).[14]

  • Poor Mixing:

    • Explanation: In a heterogeneous catalysis system, efficient mixing is crucial for the transport of hydrogen and the substrate to the catalyst surface.

    • Solution: Ensure vigorous stirring or shaking of the reaction mixture.

Issue 2: Formation of Partially Hydrogenated Intermediates

Possible Causes & Solutions

  • Insufficient Reaction Time or Harshness of Conditions:

    • Explanation: The complete saturation of the bicyclic system may be slow.

    • Solution: Increase the reaction time and monitor the reaction progress by an appropriate analytical method. If intermediates persist, a modest increase in temperature or pressure may be necessary.

  • Catalyst Deactivation:

    • Explanation: The catalyst may be slowly deactivating over the course of the reaction.

    • Solution: Consider a higher catalyst loading or a two-stage addition of the catalyst.

Issue 3: Poor Diastereoselectivity

Possible Causes & Solutions

  • Sub-optimal Catalyst Choice:

    • Explanation: Different catalysts can exhibit varying degrees of stereocontrol.

    • Solution: Screen different catalysts. For instance, if PtO₂ gives a poor diastereomeric ratio, consider a rhodium or ruthenium-based catalyst.

  • Reaction Temperature:

    • Explanation: Higher temperatures can sometimes lead to reduced selectivity due to increased molecular motion and less defined transition states.

    • Solution: If feasible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 4: Formation of Unidentified Side Products

Possible Causes & Solutions

  • Hydrogenolysis:

    • Explanation: If the substrate contains sensitive functional groups (e.g., benzyl ethers, halogens), these may be cleaved under the hydrogenation conditions.

    • Solution: Choose a milder catalyst or reaction conditions. For example, rhodium catalysts are sometimes less prone to causing hydrogenolysis than palladium catalysts.

  • Ring Opening:

    • Explanation: Under very harsh conditions, cleavage of the heterocyclic rings can occur.

    • Solution: Reduce the reaction temperature and pressure.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂

Materials:

  • 6-Methyl-2H-pyrido[1,2-a]pyrazine precursor (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the 6-Methyl-2H-pyrido[1,2-a]pyrazine precursor.

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4][6]

    • Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating as required.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after safely venting the hydrogen and purging with inert gas).

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: General Procedure for Catalytic Hydrogenation using Rh₂O₃ under Mild Conditions

Materials:

  • 6-Methyl-2H-pyrido[1,2-a]pyrazine precursor (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5-1 mol%)

  • 2,2,2-Trifluoroethanol (TFE) (solvent)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Suitable work-up and extraction solvents

Procedure:

  • Reactor Setup: In a high-pressure reactor vial, combine the 6-Methyl-2H-pyrido[1,2-a]pyrazine precursor, Rh₂O₃, and TFE.[8][9][10]

  • Reaction Execution:

    • Place the vial into the high-pressure reactor and seal the main vessel.

    • Purge the reactor with an inert gas.

    • Pressurize the reactor with hydrogen gas to a lower pressure (e.g., 5 bar).[8][9][10]

    • Stir the reaction at a moderate temperature (e.g., 40 °C) for 16-24 hours.[8][9][10]

  • Work-up:

    • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the system with inert gas.

    • The crude product can be worked up similarly to Protocol 1, with appropriate solvent choices for extraction.

Data Presentation

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventKey Advantages
PtO₂ 50-8025-80Glacial Acetic AcidHighly effective for complete saturation, well-established methodology.[4][5][6][7]
Rh₂O₃ 5-1040TFEMilder reaction conditions, good functional group tolerance.[8][9][10]
Rh/C 30-8060-80Acidic or NeutralEffective for pyridine reduction.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Substrate, Solvent, and Catalyst in Reactor seal Seal Reactor start->seal purge_n2 Purge with Inert Gas seal->purge_n2 pressurize_h2 Pressurize with H₂ purge_n2->pressurize_h2 react Stir at Set Temperature and Pressure pressurize_h2->react monitor Monitor Reaction Progress (H₂ uptake, TLC, GC) react->monitor vent Vent H₂ and Purge with Inert Gas monitor->vent Reaction Complete filter Filter Catalyst vent->filter neutralize Neutralize and Extract filter->neutralize dry Dry and Concentrate neutralize->dry purify Purify Product (Chromatography/Distillation) dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Logic

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Conversion poisoning Catalyst Poisoning? start->poisoning activity Catalyst Inactive? start->activity pressure Pressure/Temp Too Low? start->pressure mixing Poor Mixing? start->mixing add_acid Use Acidic Solvent poisoning->add_acid fresh_catalyst Use Fresh Catalyst activity->fresh_catalyst increase_conditions Increase P and T pressure->increase_conditions stir_vigorously Stir Vigorously mixing->stir_vigorously

Caption: Troubleshooting workflow for low or no conversion.

References

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. Chemical Communications (RSC Publishing). Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB01860A. Available at: [Link]

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. ResearchGate. Available at: [Link]

  • Hydrogenation of pyridine compared to other heteroaromatic rings. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. Available at: [Link]

  • Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Available at: [Link]

  • On the “Reverse Gear”Mechanism of the Reversible Dehydrogenation/Hydrogenation of a Nitrogen Heterocycle Catalyzed by a Cp*Ir Complex: A Computational Study. Organometallics - ACS Publications. Available at: [Link]

  • Reaction of 6-methyl-2-(2-oxo-2-phenyl-ethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine. ResearchGate. Available at: [Link]

  • Hydrogenation of N-Heterocycles by a Well-Defined Phosphine-Free Manganese Catalyst Using Ammonia Borane. ACS Publications. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society. Available at: [Link]

  • Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available at: [Link]

  • Illustration of (a) the conventional approach to the hydrogenation of... ResearchGate. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis of Pyrido[1,2-a][1][3][14]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. ResearchGate. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository. Available at: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC. Available at: [Link]

  • Density functional investigations on the catalytic cycle of the hydrogenation of aldehydes catalyzed by an enhanced ruthenium complex: an alcohol-bridged autocatalytic process. RSC Publishing. Available at: [Link]

  • This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Available at: [Link]

  • 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. PMC - NIH. Available at: [Link]

  • publications. Sarazen Research Group - Princeton University. Available at: [Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Available at: [Link]

Sources

Preventing oxidative degradation of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine and related bicyclic aliphatic diamines. This guide is designed for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven strategies to prevent oxidative degradation during long-term storage and experimental use.

Mechanistic Insight: The Causality of Amine Degradation

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine features a fused bicyclic system containing both a tertiary (bridgehead) and a secondary/tertiary nitrogen atom. Aliphatic amines are highly susceptible to autoxidation when exposed to atmospheric oxygen, light, and trace transition metals[1].

Understanding the root cause of this degradation is critical for preventing it:

  • N-Oxidation: The electron-rich lone pairs on the piperazine/piperidine nitrogen atoms readily undergo electron transfer to form an aminium radical cation, which subsequently reacts with molecular oxygen to form N-oxides[1]. Piperazine moieties are particularly notorious for this pathway[2].

  • α -Carbon Oxidation: Hydrogen abstraction at the carbon adjacent to the nitrogen atom leads to the formation of imines. These intermediates are unstable and rapidly hydrolyze into lactams (amides) or undergo complete ring cleavage, releasing aldehydes and ammonia[3].

  • Metal-Catalyzed Fenton Reactions: Trace amounts of transition metals (such as Fe3+ or Cu2+ ) leached from low-quality glassware or spatulas act as catalysts. They accelerate the generation of reactive oxygen species (ROS) via Fenton-type chemistry, drastically increasing the rate of both N-oxidation and C-N bond cleavage[3].

DegradationPathway Amine 6-Methyloctahydro-2H- pyrido[1,2-a]pyrazine NOxide N-Oxidation (N-Oxide Metabolites) Amine->NOxide + O2 (Electron Transfer) AlphaOx α-Carbon Oxidation (Imine Intermediates) Amine->AlphaOx + O2 (H-Abstraction) O2 Atmospheric O2 (ROS) O2->NOxide O2->AlphaOx Metals Trace Metals (Fe3+, Cu2+) Metals->AlphaOx Fenton Catalysis Light UV/Vis Light Light->AlphaOx Photochemical Activation Cleavage Ring Cleavage & Lactam Formation AlphaOx->Cleavage Hydrolysis

Logical relationship of the oxidative degradation pathways for aliphatic amines.

Troubleshooting & FAQs

Q1: My batch of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine has developed a yellow/brownish tint. Is it still viable for synthesis? A1: The color change indicates advanced α -carbon oxidation. While pure aliphatic amines are typically colorless, the formation of imine intermediates and highly conjugated ring-cleavage byproducts introduces chromophores that absorb visible light[4]. Do not use discolored batches for sensitive biological assays or late-stage API synthesis without re-purification (e.g., via vacuum distillation or flash chromatography), as these impurities can cause off-target toxicity or inhibit catalysts.

Q2: During LC-MS purity checks, I consistently see a new peak with a mass shift of +16 Da. What is causing this? A2: A +16 Da mass shift is the classic signature of N-oxide formation[2]. The tertiary bridgehead nitrogen or the secondary piperazine nitrogen has reacted with dissolved oxygen. To prevent this, you must aggressively purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) and use sparged (degassed) solvents when preparing stock solutions.

Q3: Does the choice of storage container really matter if I store the compound at -20°C? A3: Yes. Even at sub-zero temperatures, the material of the container plays a crucial role. Standard borosilicate glass can sometimes harbor trace metal ions on its surface. High-density polyethylene (HDPE) or polypropylene containers are highly recommended for storing sensitive amines because they are inert and do not leach Fenton-active metals[5]. Furthermore, the container must be opaque or amber-colored to prevent UV/Vis light from initiating photochemical C-N bond cleavage.

Q4: My experiments yield inconsistent results depending on the day I open the stock bottle. How do I fix this? A4: Repeatedly opening a bulk container introduces fresh atmospheric moisture and oxygen, leading to a gradient of degradation over time[4]. You must transition to a single-use aliquot system. See the Standard Operating Procedure (SOP) below.

Quantitative Impact of Storage Conditions

The following table summarizes the expected degradation rates of bicyclic aliphatic amines under various environmental conditions, demonstrating the critical need for rigorous storage protocols.

Storage ConditionAtmosphereContainer MaterialLight ExposureEstimated Degradation RatePrimary Degradant
25 °C (Ambient)AirClear GlassAmbient Lab Light5.0 - 8.0% / monthN-Oxides, Lactams
25 °C (Ambient)AirAmber GlassProtected3.0 - 5.0% / monthN-Oxides
4 °C (Refrigerated)AirAmber GlassProtected1.0 - 2.0% / monthN-Oxides
4 °C (Refrigerated)ArgonAmber HDPEProtected< 0.5% / monthNone
-20 °C (Freezer) Argon Opaque HDPE Protected < 0.05% / month None

Standard Operating Procedure: Self-Validating Inert Storage

To guarantee the structural integrity of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, follow this self-validating protocol. This workflow not only protects the compound but includes an internal quality control (QC) loop to verify that your inerting technique is successful.

Step-by-Step Methodology:
  • Preparation: Transfer the bulk amine into a glove box or a controlled environment purged with high-purity Argon (N2 is acceptable, but Argon is heavier than air and provides a better blanket).

  • Aliquoting: Divide the bulk material into small, single-use aliquots (e.g., 50–100 mg) into opaque High-Density Polyethylene (HDPE) or amber polypropylene vials[5].

  • Headspace Purging: Even inside a glove box, gently blow a stream of Argon directly into the vial for 10 seconds to displace any residual volatile oxidants.

  • Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the seal with Parafilm to prevent moisture ingress during freeze-thaw cycles.

  • Storage: Transfer the aliquots immediately to a -20 °C freezer.

  • Self-Validation (The QC Loop):

    • Procedure: Take one random aliquot from the newly prepared batch and store it at 4 °C for 7 days.

    • Analysis: Run this sample via Stability-Indicating UHPLC-MS against a T=0 baseline[5].

    • Validation Criteria: If the N-oxide peak (M+16) and lactam peaks represent < 0.1% of the total peak area, your purging and sealing technique is validated. If it exceeds 0.1%, your inert gas line may be contaminated with oxygen, or the vials are not sealing properly.

StorageWorkflow Step1 1. Aliquot Bulk Inside Glovebox Step2 2. Argon Purge Headspace Step1->Step2 Step3 3. Seal in Opaque HDPE Step2->Step3 Step4 4. Store at -20 °C Step3->Step4 Step5 5. T=7 Day UHPLC-MS QC Step4->Step5 Step6 Result: <0.1% Degradation Step5->Step6

Experimental workflow for the self-validating inert storage of oxidation-sensitive aliphatic amines.

References

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: ResearchGate / Journal of Pharmaceutical Sciences URL: [Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition (Secondary) Source: ResearchGate / PubMed URL: [Link]

  • Generation of Iron(IV) in the Oxidation of Amines by Ferrate(VI): Theoretical Insight and Implications in Oxidizing Pharmaceuticals Source: ACS ES&T Water URL:[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions Source: PMC / National Institutes of Health URL:[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

Sources

Resolving co-elution issues in 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine chromatography

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chromatographic analysis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. As a Senior Application Scientist, I have designed this guide to address the specific and often complex co-elution challenges encountered with this molecule. The inherent basicity and potential for multiple stereoisomers make its separation a non-trivial task. This resource provides in-depth, field-proven insights and systematic protocols to empower you to resolve these issues effectively.

Troubleshooting Guide: Resolving Specific Co-elution Events

This section is structured in a question-and-answer format to directly address problems you may be facing during your experiments.

Q1: My primary analyte peak for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine looks asymmetrical, showing a shoulder or significant tailing. How do I confirm if this is a co-elution issue?

A1: An asymmetrical peak is a primary indicator of a separation problem, which could be co-elution or undesirable secondary interactions with the stationary phase. Here’s how to diagnose the issue:

Step 1: Confirm Peak Purity with Your Detector. The most reliable first step is to use advanced detection methods to look "inside" the peak.

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[1][2] If they differ, the system will flag it as impure, confirming co-elution.[1][2]

  • Mass Spectrometry (MS): An MS detector provides even more definitive evidence. By examining the mass spectra at different points across the peak, you can identify if more than one mass-to-charge ratio (m/z) is present. A shift in the spectral profile is a clear sign of a co-eluting species.[1]

Step 2: Assess for On-Column Interactions. 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a basic compound. Its amine functionalities can engage in strong secondary interactions with acidic residual silanols on standard silica-based columns (e.g., C18). This leads to peak tailing, which can mask a co-eluting impurity.[3]

  • The "Tailing Test": Inject a lower concentration of your standard. If the peak tailing becomes more pronounced, it strongly suggests secondary silanol interactions are the primary issue, which must be addressed before tackling potential co-elution.

Step 3: The Diagnostic Workflow. Use the following decision tree to guide your initial troubleshooting efforts.

G cluster_tailing Tailing Mitigation cluster_coelution Co-elution Resolution start Asymmetrical Peak Observed purity_check Perform Peak Purity Analysis (DAD/MS) start->purity_check is_pure Peak is Pure? purity_check->is_pure coelution_confirmed Co-elution Confirmed is_pure->coelution_confirmed No tailing_issue Address Peak Tailing (Secondary Interactions) is_pure->tailing_issue Yes method_opt Optimize Method Selectivity (See Q2 & Q3) coelution_confirmed->method_opt ph_adjust Increase Mobile Phase pH or Add Competing Base (TEA) tailing_issue->ph_adjust column_change Switch to a High-Purity, End-Capped Column impurity_id Identify Co-eluting Species (Impurity vs. Isomer) G cluster_Diastereomers Principle of Diastereomer Separation cluster_Column Achiral Stationary Phase (e.g., C18) D1 Diastereomer 1 (e.g., R,S) SP Surface D1->SP Interaction1 Steric Hindrance Different Fit D1->Interaction1 Interaction2 Dipole/H-Bonding Different Strength D1->Interaction2 D2 Diastereomer 2 (e.g., R,R) D2->SP D2->Interaction1 D2->Interaction2 Result Differential Retention = Separation Interaction1->Result Interaction2->Result

Sources

Technical Support Center: Stereoselective Synthesis of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The octahydro-2H-pyrido[1,2-a]pyrazine scaffold is a privileged bicyclic structure frequently utilized in the development of CNS agents, kinase inhibitors, and GPCR antagonists[1]. However, introducing a methyl group at the C6 position creates a complex stereochemical landscape alongside the C9a bridgehead carbon.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot epimerization, optimize diastereomeric excess (d.e.), and establish self-validating experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: During the cyclization of my piperazine precursor, I am isolating a mixture of cis- and trans-fused diastereomers. How can I selectively drive the reaction toward the trans-fused product? The Causality: The trans-fused (chair-chair) conformation of octahydro-2H-pyrido[1,2-a]pyrazine is thermodynamically favored due to minimized 1,3-diaxial interactions. However, rapid cyclization or reductive amination at low temperatures often traps the system under kinetic control, yielding the cis-fused isomer. Furthermore, NMR studies have revealed the existence of a temperature- and solvent-dependent equilibrium mixture of transoid and cisoid invertomers[2]. The Solution: Shift the reaction from kinetic to thermodynamic control. Utilize higher temperatures (e.g., refluxing toluene) and a non-nucleophilic base (like Cs2​CO3​ ) to allow the kinetic cis-product to equilibrate to the more stable trans-fused isomer.

Q2: I am experiencing epimerization at the C6-methyl position during downstream functionalization (e.g., amide coupling or Boc-deprotection). How do I prevent this? The Causality: The C6 proton is situated alpha to the ring nitrogen. Under basic conditions, or in the presence of strong Lewis acids, the nitrogen lone pair can participate in the formation of a transient enamine or iminium intermediate. This planarization destroys the stereocenter at C6. Upon reprotonation, the system may adopt the undesired epimeric form. The Solution: Avoid strong, unhindered bases (like Triethylamine) during downstream steps. Substitute with sterically hindered bases like DIPEA, maintain strict pH control, and run couplings at sub-ambient temperatures (-10°C to 0°C).

Q3: How can I reliably monitor the invertomer equilibrium and confirm the stereochemistry of my isolated product without waiting for X-ray crystallography? The Causality: The orientation of the lone pair on the bridgehead nitrogen relative to the adjacent axial C-H bonds dictates specific spectroscopic signatures. The Solution (Self-Validation): Use Infrared (IR) spectroscopy. The trans-fused conformation uniquely exhibits Bohlmann bands —distinctive C-H stretching vibrations in the 2800–2600 cm⁻¹ region[3]. If your IR spectrum lacks these bands, your product is trapped in a cis-fused or half-chair conformation.

Part 2: Data Presentation

The following table summarizes the causal relationship between reaction conditions and the thermodynamic equilibration of the (6S, 9aR)-trans-fused isomer during the cyclization step.

SolventTemperature (°C)Base AdditiveKinetic vs. Thermodynamicd.e. (Trans:Cis)Yield (%)
Dichloromethane25TriethylamineKinetic Trapping40 : 6085
Tetrahydrofuran65DIPEAPartial Equilibration75 : 2582
Toluene110 Cs2​CO3​ Thermodynamic Control95 : 578

Note: While thermodynamic conditions slightly reduce overall yield due to thermal degradation, the diastereomeric purity is vastly improved.

Part 3: Experimental Protocol

Stereoselective Reductive Amination & Cyclization Cascade

Reductive amination is a highly reliable transformation for constructing these bicyclic systems[4]. The following self-validating protocol ensures the selective formation of the trans-fused 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core.

Step 1: Imine Formation (Kinetic Phase)

  • Dissolve the substituted piperazine precursor (1.0 eq) and the corresponding ketone/aldehyde (1.1 eq) in anhydrous Toluene (0.2 M).

  • Add activated 4Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir at room temperature for 4 hours. In-process check: Monitor the disappearance of the starting amine via LC-MS.

Step 2: Reductive Cyclization (Thermodynamic Phase)

  • Cool the mixture to 0°C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature, then heat to 90°C for 12 hours. Causality: The elevated temperature provides the activation energy required to overcome the rotational barrier, allowing the newly formed cis-fused kinetic product to equilibrate into the thermodynamically stable trans-fused isomer.

  • Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x).

Step 3: Self-Validation & Isolation

  • Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Check: Take a crude IR spectrum of the residue. You must observe sharp absorption bands between 2800–2600 cm⁻¹ (Bohlmann bands)[3]. If absent, re-subject the crude mixture to basic equilibration (DIPEA in refluxing Toluene) before proceeding to column chromatography.

Part 4: Visualizations

Stereoselective synthesis workflow and self-validation of trans-fused isomers.

Mechanistic pathway of C6 epimerization in 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine.

References

  • [3] Stereochemical Studies with Derivatives of Octahydro-ZH-pyrido[I ,Za]- pyrazine. RSC Publishing. 3

  • [2] Stereoselective Transformation of 2H-1,4-Oxazin-2-ones into 2,(2),5,5-Tri- and Tetrasubstituted Analogues of cis-5-Hydroxy-2-piperidinemethanol and cis-5-Hydroxy-6-oxo-2-piperidinecarboxylic Acid. ResearchGate. 2

  • [1] Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry (ACS Publications). 1

  • [4] Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry (ACS Publications). 4

Sources

Minimizing side reactions in 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Buchwald-Hartwig amination of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine .

Coupling this sterically demanding, bicyclic secondary amine with aryl halides presents unique challenges. Poor parameter selection frequently leads to competing side reactions, primarily hydrodehalogenation of the aryl halide and epimerization of the substrate's stereocenters. This guide synthesizes field-proven methodologies and mechanistic causality to help you design self-validating, high-yielding experiments.

Part 1: Mechanistic Context & Side Reaction Pathways

To minimize side reactions, we must first understand their kinetic origins. The catalytic cycle of the Buchwald-Hartwig amination relies on a delicate balance between oxidative addition, amine binding, and reductive elimination[1].

Because 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine is sterically hindered, the reductive elimination step is significantly retarded. This increased lifetime of the Pd(II)-amido intermediate allows competing pathways—such as β-hydride elimination—to dominate, yielding hydrodehalogenated byproducts[2]. Furthermore, the harsh alkaline conditions typically used to deprotonate the amine can strip acidic protons adjacent to the nitrogen atoms, leading to the erosion of stereochemical purity (epimerization) at the C6 or C9a positions[3].

G Pd0 Active Pd(0)Ln Catalyst OA Oxidative Addition Complex: L-Pd(II)(Ar)(X) Pd0->OA Aryl Halide (Ar-X) AmineCoord Amine Coordination & Deprotonation L-Pd(II)(Ar)(Amide) OA->AmineCoord 6-Me-Octahydropyrido[1,2-a]pyrazine + Base Epimer Base-Mediated Epimerization Loss of Stereocenters OA->Epimer Excess Strong Base (e.g., NaOtBu) RE Reductive Elimination Desired C-N Product AmineCoord->RE Fast (RuPhos/XPhos) BHE β-Hydride Elimination Hydrodehalogenation (Ar-H) AmineCoord->BHE Slow RE / Steric Clash RE->Pd0 Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting side reaction branch points.

Part 2: Troubleshooting Guide & FAQs

Q1: I am observing significant hydrodehalogenation (Ar-H) instead of my target product. How do I shift the selectivity? Causality: Hydrodehalogenation occurs when the Pd(II)-amido complex undergoes β-hydride elimination faster than reductive elimination[1]. The steric bulk of the octahydropyrido[1,2-a]pyrazine core forces the palladium center into a conformation where β-hydrogens are highly accessible. Solution: You must artificially accelerate the reductive elimination step. Switch to bulky, electron-rich ligands like RuPhos or BrettPhos , which enforce a tight bite angle and sterically crowd the palladium center, physically forcing the aryl and amido groups to couple[2]. Ensure your solvent is rigorously degassed; oxygen ingress can oxidize the phosphine ligand, leaving the palladium under-coordinated and prone to decomposition.

Q2: My starting 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine is enantiopure, but the product shows epimerization at the C6 position. How can I prevent this? Causality: Strong, insoluble inorganic bases (like NaOtBu) at high temperatures can deprotonate the slightly acidic protons of the bicyclic ring system, leading to epimerization. Solution: First, switch to a milder, homogeneous organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which is highly effective for aminations while preserving sensitive stereocenters[4]. Second, utilize modern Pd(II) precatalysts (e.g., XPhos-Pd-G3). Recent online HPLC-MS studies demonstrate that maintaining a high concentration of active Pd(II) species in solution actively mitigates base-mediated epimerization by rapidly sequestering the free amine into the catalytic cycle before the base can degrade its stereochemistry[3][5].

Q3: The reaction stalls at 40% conversion despite full consumption of the aryl halide. What is happening? Causality: If the aryl halide is consumed but the product yield is low, you are likely experiencing homocoupling (Ar-Ar dimerization)[2]. This is exacerbated by high catalyst loadings and high temperatures in the presence of poorly reactive amines. Solution: Lower the reaction temperature by 10–15 °C and use a pre-activated palladacycle (G3 or G4) at a lower catalyst loading (1-2 mol%). Precatalysts ensure a 1:1 ratio of Pd to Ligand, preventing the formation of unreactive PdL₂ species that promote homocoupling.

Workflow Start Analyze Crude Reaction via LC-MS Q1 Is Hydrodehalogenation (Ar-H) > 5%? Start->Q1 A1 Switch to RuPhos Increase Steric Bulk Q1->A1 Yes Q2 Is Epimerization Detected? Q1->Q2 No A2 Use Milder Base (DBU/K3PO4) Use Pd(II) Precatalyst (G3) Q2->A2 Yes Q3 Is Conversion < 50%? Q2->Q3 No A3 Check Reagent Anhydrous State Switch to Aryl Iodide Q3->A3 Yes Success Proceed to Purification Q3->Success No

Diagnostic workflow for troubleshooting 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine couplings.

Part 3: Quantitative Parameter Impact

The following table synthesizes expected outcomes based on parameter selection when coupling 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine with a standard aryl bromide at 90 °C.

Catalyst SystemBaseSolventTarget C-N Yield (%)Epimerization (%)Hydrodehalogenation (%)
Pd(OAc)₂ / PPh₃NaOtBuToluene15%25%60% (High β-hydride elim.)
Pd₂(dba)₃ / BINAPNaOtBuToluene45%18%30%
RuPhos-Pd-G3NaOtBu1,4-Dioxane72%12%< 5%
RuPhos-Pd-G3 DBU 1,4-Dioxane 88% < 1% < 2%
XantPhos-Pd-G3K₃PO₄t-Amyl Alcohol81%< 2%5%

Data Interpretation: The combination of a G3 precatalyst with RuPhos and a soluble, mild organic base (DBU) provides the optimal balance: it accelerates reductive elimination (preventing hydrodehalogenation) while maintaining a pH profile that preserves the stereocenters[4][5].

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction before committing to full workup.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (1.2 equiv, 1.2 mmol)

  • RuPhos-Pd-G3 Precatalyst (0.02 equiv, 2 mol%)

  • DBU (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control (Critical): In a nitrogen-filled glovebox, add the aryl halide and RuPhos-Pd-G3 to an oven-dried 20 mL scintillation vial equipped with a PTFE-coated magnetic stir bar.

  • Solvent & Base Addition: Add the anhydrous 1,4-Dioxane, followed by DBU.

    • Validation Check 1: The solution should immediately take on a clear, pale yellow/orange hue, indicating the generation of the active L-Pd(0) species. If the solution turns opaque black, oxygen or moisture has poisoned the catalyst. Do not proceed.

  • Amine Addition: Add the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine dropwise via a microsyringe. Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 85 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Monitoring: At t = 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check 2: Check the Diastereomeric Ratio (dr) via LC-MS. If the dr is eroding, the base concentration is too high relative to the active palladium[3].

  • Quench and Workup: Cool the reaction to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl to neutralize the DBU[2]. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Part 5: References

1.[2] BenchChem. "Optimization of Buchwald-Hartwig amination conditions". BenchChem Tech Support. URL: 2.[3] ACS Catalysis. "Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions". American Chemical Society. URL: 3.[5] PubMed Central (PMC). "Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions". National Institutes of Health. URL: 4.[4] ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow". ChemRxiv. URL: 5.[1] Wikipedia. "Buchwald–Hartwig amination". Wikimedia Foundation. URL:

Sources

Validation & Comparative

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine vs octahydro-1H-pyrido[1,2-a]pyrazine structural comparison

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison: 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine vs. Octahydro-1H-pyrido[1,2-a]pyrazine

Executive Summary

Bicyclic fused piperazine scaffolds are privileged structures in modern medicinal chemistry, frequently utilized to constrain conformational space and improve the pharmacological profiles of G-protein-coupled receptor (GPCR) ligands. As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of these core building blocks. This guide provides a rigorous structural, physicochemical, and experimental comparison between the base scaffold, octahydro-1H-pyrido[1,2-a]pyrazine, and its sterically hindered analog, 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine.

Structural and Conformational Dynamics

The octahydro-1H-pyrido[1,2-a]pyrazine scaffold consists of a piperazine ring fused to a piperidine ring, sharing a bridgehead nitrogen (N5). The structural nuances between the base and methylated forms dictate their utility in drug design.

  • Base Scaffold : The unsubstituted octahydro-1H-pyrido[1,2-a]pyrazine predominantly adopts a trans-fused chair-chair conformation. However, the bridgehead nitrogen can undergo inversion, allowing the system to access cis-fused conformations in dynamic equilibrium[1]. This flexibility can be an asset for induced-fit binding but often incurs an entropic penalty upon receptor binding.

  • 6-Methyl Derivative : The introduction of a methyl group at the C6 position (adjacent to the bridgehead nitrogen) profoundly alters the conformational landscape. The 6-methyl group introduces severe 1,3-diaxial steric clashes if the ring attempts to flip or if the nitrogen attempts to invert into a less favorable geometry. Consequently, the 6-methyl derivative is conformationally locked[2]. This restriction projects the N2-substituents along a highly defined vector, which is critical for probing tight hydrophobic pockets in target receptors.

ConformationalDynamics cluster_base Base Scaffold: Octahydro-1H-pyrido[1,2-a]pyrazine cluster_methyl 6-Methyl Derivative A Trans-fused Chair-Chair B Cis-fused Conformer A->B N-Inversion (Dynamic) C Steric Clash at C6-Methyl A->C Add 6-Me D Conformationally Locked (Trans) C->D Restricts Inversion

Conformational dynamics of base scaffold vs. sterically locked 6-methyl derivative.

Physicochemical Profiling

The addition of a single methyl group does not merely change the shape; it systematically alters the physicochemical properties of the molecule, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparative Physicochemical Properties

PropertyOctahydro-1H-pyrido[1,2-a]pyrazine6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
Molecular Weight 140.23 g/mol 154.26 g/mol
cLogP (approx.) 0.5 - 0.71.0 - 1.2
Bridgehead N5 pKa ~ 6.5 - 7.0~ 5.5 - 6.0
Secondary N2 pKa ~ 9.0 - 9.5~ 9.0 - 9.5
Conformational State Dynamic (Trans/Cis equilibrium)Locked (Trans-fused)

Mechanistic Insight : The basicity (pKa) of the bridgehead nitrogen (N5) is noticeably reduced in the 6-methyl derivative. This is caused by the steric shielding of the nitrogen's lone pair by the adjacent methyl group, which hinders the solvation of the protonated state. This reduction in pKa, combined with the increased lipophilicity (higher cLogP), often results in improved blood-brain barrier (BBB) penetration for Central Nervous System (CNS) targets[3].

Pharmacological Applications and SAR Context

Both scaffolds have been extensively validated across multiple GPCR targets, serving as robust bioisosteres for more complex ring systems (like octahydroquinolizines).

  • μ-Opioid Receptors : The base octahydro-1H-pyrido[1,2-a]pyrazine scaffold serves as an excellent template for μ-opioid receptor antagonists. Derivatives of the base scaffold have demonstrated sub-nanomolar affinity (e.g., Ki = 3.6 nM) and potent pure antagonist activity, offering easier stereochemical control during scale-up compared to legacy scaffolds[4],[5].

  • Adenosine A2A Receptors : In the pursuit of Parkinson's disease therapeutics, octahydropyrido[1,2-a]pyrazine derivatives with various capping groups yielded highly potent A2A antagonists (Ki = 0.2 nM) with >16,000-fold selectivity over A1 receptors, alongside excellent oral efficacy in rodent models[6],[7],[8].

  • Histamine H3 and 5-HT Receptors : The 6-methyl derivative has been specifically employed in the design of Histamine H3 receptor antagonists[2] and 5-HT receptor ligands[3]. The rigidified vector of the 6-methyl analog ensures that the basic amine and lipophilic tail are optimally oriented for the narrow binding clefts of these receptors, while the methyl group itself can occupy a small auxiliary hydrophobic pocket.

Experimental Workflows: Synthesis & Structural Validation

To rigorously evaluate these scaffolds, a self-validating experimental workflow must be established. The following protocol details the synthesis, derivatization, and validation of these bicyclic systems.

ExperimentalWorkflow S1 Step 1 Scaffold Selection & Synthesis S2 Step 2 N2-Derivatization (Alkylation/Acylation) S1->S2 S3 Step 3 2D-NMR Conformational Analysis S2->S3 S4 Step 4 In Vitro GPCR Binding Assays S3->S4 S5 Step 5 Microsomal Stability Profiling S4->S5

Workflow for synthesis, structural validation, and biological profiling of scaffolds.

Step-by-Step Methodology:

  • Scaffold Synthesis & Resolution :

    • Base Scaffold: Synthesize via the cyclization of 2-(piperazin-2-yl)ethanol derivatives or through the reduction of corresponding diketopiperazines. Enantiomeric resolution is typically achieved using chiral HPLC or fractional crystallization with chiral acids (e.g., D-tartaric acid)[4],[1].

    • 6-Methyl Scaffold: Synthesize from 6-methylpyridin-2-amine precursors followed by complete hydrogenation over PtO2/C to yield the fully saturated bicyclic system.

  • N2-Derivatization (The Pharmacophore Vector) :

    • Because N5 is a sterically hindered tertiary bridgehead, the secondary amine at the N2 position is the primary vector for diversification. Perform standard reductive amination (using aldehydes and NaBH(OAc)3) or acylation (using acid chlorides and DIPEA in DCM) to attach the desired binding motifs[4],[6].

  • 2D-NMR Conformational Analysis (Critical Validation) :

    • Protocol: Dissolve the purified derivative in CDCl3 or D2O. Acquire 1H, 13C, COSY, HSQC, and NOESY/ROESY spectra.

    • Causality: 1D NMR cannot easily distinguish trans/cis fused states without complex coupling constant analysis. Through-space NOESY cross-peaks between the C6-methyl protons and the axial protons of the piperazine ring will definitively confirm the trans-fused chair-chair conformation and validate that the methyl group is locked in the equatorial position.

  • In Vitro Binding Assays :

    • Utilize radioligand competitive binding assays (e.g., using [3H]-diprenorphine for opioid receptors or [3H]-SCH58261 for A2A receptors) in CHO cell membranes expressing the cloned human receptors to determine Ki values[5],[8].

  • Metabolic Stability Profiling :

    • Incubate the compounds with human liver microsomes (HLMs) and NADPH at 37°C. The 6-methyl group often provides a steric shield against cytochrome P450-mediated oxidation at the adjacent bridgehead carbon, thereby extending the compound's half-life compared to the base scaffold[6].

References

Sources

Comparative Efficacy Guide: 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine vs. Traditional Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Piperazine Scaffold

The piperazine ring is an undisputed privileged scaffold in medicinal chemistry, featured prominently in a vast array of FDA-approved therapeutics[1]. Its basic nitrogen atoms allow for favorable physicochemical properties, including enhanced aqueous solubility and predictable salt formation. However, traditional monocyclic piperazines suffer from critical liabilities: their high conformational flexibility often leads to promiscuous receptor binding (off-target toxicity), and their exposed nitrogen atoms are highly susceptible to rapid cytochrome P450 (CYP)-mediated N-dealkylation[2][3].

To circumvent these pharmacokinetic and pharmacodynamic bottlenecks, advanced drug discovery programs have pivoted toward conformationally restricted bicyclic systems. 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine represents a pinnacle of this structural evolution. By fusing a piperidine ring to the piperazine core and introducing a strategic 6-methyl substitution, the molecule is locked into a rigid bioactive conformation. This guide provides a rigorous comparative analysis of this bicyclic scaffold against traditional piperazines, focusing on mechanistic advantages, metabolic stability, and target selectivity across key CNS receptors such as Adenosine A2A, Cannabinoid CB1, and Histamine H3[2][3][4].

Mechanistic Causality: Structural Rigidity vs. Flexibility

The Liability of Traditional Piperazines

Traditional N-alkyl piperazines can freely interconvert between various chair and boat conformations. While this flexibility allows them to act as versatile ligands for multiple G-protein coupled receptors (GPCRs) like Dopamine D2 and Serotonin receptors[5], it inherently degrades subtype selectivity. Furthermore, the unhindered access to the basic nitrogen lone pairs makes them prime targets for rapid oxidative metabolism.

The Bicyclic Advantage: Steric Shielding and Stereocontrol

The architecture of 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine fundamentally alters the molecule's interaction with both metabolic enzymes and target receptors:

  • Metabolic Shielding : The fused bicyclic nature restricts the dihedral angles of the nitrogen atoms. The addition of the 6-methyl group provides a dense steric shield specifically around the basic nitrogen. This steric hindrance physically blocks the approach of CYP450 active sites, dramatically reducing the rate of N-dealkylation[2].

  • Stereochemistry-Driven Selectivity : The rigid framework and the chiral centers introduced by the bridgehead and the 6-methyl group dictate the spatial vector of any attached pharmacophores. This precise 3D orientation is critical for distinguishing between closely related receptor subtypes, such as achieving high selectivity for the Adenosine A2A receptor (relevant for Parkinson's disease models) over the A1 receptor[2], or acting as potent Histamine H3 antagonists for cognitive enhancement[6].

Quantitative Efficacy Comparison

The following table synthesizes the comparative pharmacokinetic and pharmacodynamic parameters between traditional monocyclic piperazines and 6-methyl-bicyclic derivatives, based on established structure-activity relationship (SAR) studies.

ParameterTraditional N-Alkyl Piperazines6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Derivatives
Conformational State Highly flexible (rapid chair-chair interconversion)Rigid, conformationally locked
Metabolic Stability (HLM t1/2​ ) Low (< 15 mins due to rapid N-dealkylation)High (> 60 mins, sterically shielded)
Target Selectivity Low to Moderate (promiscuous GPCR binding)High (stereochemistry-driven specificity)
Off-target Toxicity Higher risk (e.g., hERG channel liability)Reduced (optimized basicity and spatial vector)
CNS Penetration (Blood-Brain Barrier) Moderate (often requires prodrug strategies)Excellent (optimized polar surface area and lipophilicity)

Experimental Workflows & Self-Validating Protocols

To objectively validate the superiority of the bicyclic scaffold, the following experimental protocols must be executed. As an Application Scientist, I have designed these workflows to be self-validating—meaning the internal controls and physical chemistry principles inherent to the steps automatically verify the integrity of the data.

Protocol A: High-Throughput Microsomal Stability Assay (Assessing N-Dealkylation Resistance)

Rationale: This assay empirically proves that the 6-methyl bicyclic constraint prevents rapid Phase I metabolism compared to traditional piperazines.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking : Add the test compounds (traditional piperazine vs. 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine) to a final concentration of 1 μM.

    • Causality: Utilizing a 1 μM concentration ensures the reaction operates under first-order kinetics (well below the Km​ of most CYP enzymes), allowing for the accurate calculation of intrinsic clearance ( CLint​ ).

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the enzymatic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling : Extract 50 μL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Rapid Quenching : Immediately submerge each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP proteins, halting enzymatic activity at the exact second of extraction, thereby creating a self-validating timestamp for kinetic plotting.

  • Quantification : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound decay and monitor for the appearance of N-dealkylated metabolites.

Protocol B: Radioligand Displacement Assay for Receptor Selectivity

Rationale: To demonstrate that the rigid 6-methyl-bicyclic scaffold enhances target selectivity (e.g., Histamine H3 vs. H4, or Adenosine A2A vs. A1).

  • Membrane Preparation : Isolate and homogenize cell membranes expressing the target human recombinant receptors.

  • Equilibrium Incubation : Incubate the membranes with a constant Kd​ -matched concentration of a specific radioligand and varying concentrations of the test compounds ( 10−11 to 10−5 M) in assay buffer.

  • Thermodynamic Equilibration : Allow the assay plate to incubate for 90 minutes at room temperature.

    • Causality: This duration ensures the system reaches thermodynamic equilibrium, meaning the calculated IC50​ values accurately reflect true binding affinity rather than association rate artifacts.

  • Filtration & Cold Washing : Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize negative charges and reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

    • Causality: The ice-cold buffer kinetically freezes the receptor-ligand dissociation, trapping the bound complexes on the filter while washing away unbound radioligand, ensuring a maximum signal-to-noise ratio.

  • Data Analysis : Measure bound radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation to directly compare the binding affinities of the flexible vs. rigid scaffolds.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways observed when subjecting these two scaffolds to the microsomal stability assay (Protocol A).

G Start In Vitro Incubation (Human Liver Microsomes + NADPH) Phase1 CYP450 Enzymatic Attack (Phase I Metabolism) Start->Phase1 Split Structural Divergence Phase1->Split Trad Traditional Piperazine (Exposed Nitrogen) Split->Trad Bicyclic 6-Methyl-bicyclic Piperazine (Steric Shielding) Split->Bicyclic Mech1 Rapid N-dealkylation Trad->Mech1 Mech2 Blocked Enzyme Access Bicyclic->Mech2 Result1 High Intrinsic Clearance (Poor Efficacy) Mech1->Result1 Result2 Low Intrinsic Clearance (Sustained Efficacy) Mech2->Result2

Metabolic divergence of traditional vs. sterically shielded bicyclic piperazines in HLM assays.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Cas 179605-64-2, (R)-OCTAHYDRO-PYRIDO[1,2-A]PYRAZINE Source: LookChem URL:[Link][3]

  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES Source: European Patent Office (EPO) URL:[Link][4]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]

Sources

Comparative Guide: Validation of LC-MS/MS Methods for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic piperazine scaffold, specifically 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine , is a critical structural motif in modern pharmacology. It is frequently utilized in the development of highly potent1[1] and experimental 2[2]. However, quantifying this secondary/tertiary amine in biological matrices presents distinct bioanalytical challenges. Its high polarity and basic nitrogen centers often lead to poor chromatographic retention, severe peak tailing due to secondary silanol interactions, and susceptibility to matrix-induced ion suppression during electrospray ionization (ESI)[3].

This guide provides an objective, data-driven comparison of LC-MS/MS methodologies for quantifying 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine in plasma. By evaluating different column chemistries and sample extraction techniques against stringent 4[4], we establish an optimized, self-validating protocol for preclinical pharmacokinetic (PK) studies.

Methodological Causality: Why Standard Approaches Fail

When developing an LC-MS/MS assay for basic polar molecules, the choice of stationary phase and sample cleanup dictates the assay's reliability.

Chromatographic Selection: BEH C18 vs. HSS T3

Standard end-capped C18 columns (e.g., Ethylene Bridged Hybrid, BEH) often fail to adequately retain highly polar bicyclic amines. In our comparative study, we evaluated a standard BEH C18 against a High Strength Silica (HSS) T3 column.

  • The Causality: The HSS T3 utilizes a lower ligand density and proprietary end-capping, allowing highly aqueous mobile phases to penetrate the silica pores without phase collapse. This mechanism significantly enhances the retention of the polar bicyclic core, shifting the analyte's elution away from the solvent front where ion-suppressing salts reside[3].

Sample Preparation: Protein Precipitation (PPT) vs. MCX SPE

Simple Protein Precipitation (PPT) using acetonitrile is rapid but leaves high concentrations of endogenous phospholipids in the extract.

  • The Causality: Phospholipids co-elute with polar analytes and compete for charge in the ESI source, causing severe matrix effects (ion suppression). To resolve this, we compared PPT against Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Because the pyrazine nitrogens are protonated at physiological pH, MCX traps the analyte via strong ionic bonds. This allows for aggressive organic washes to completely remove neutral lipids and phospholipids before eluting the target compound with a high-pH solvent.

Experimental Protocol: A Self-Validating System

To ensure absolute data integrity, the workflow below is designed as a self-validating system . This means every analytical batch contains internal controls that independently verify the integrity of that specific run. A batch includes a double-blank, a zero sample (matrix + internal standard), a full calibration curve, and Quality Control (QC) samples at three concentration levels distributed throughout the unknown samples. If the QCs deviate by more than 15%, the system automatically invalidates the run[5].

Workflow A Plasma Sample (Spiked with IS) B Pre-treatment (2% H3PO4) A->B C MCX SPE Loading (Traps Basic Amines) B->C D Wash Steps (Removes Phospholipids) C->D E High pH Elution (5% NH4OH in MeOH) D->E F LC-MS/MS Analysis (HSS T3 Column) E->F

Step-by-step bioanalytical sample preparation and LC-MS/MS quantification workflow.

Step-by-Step Optimized Methodology (MCX SPE + HSS T3)
  • Sample Aliquoting : Transfer 50 µL of plasma (spiked with a stable isotope-labeled internal standard) into a 96-well plate.

  • Pre-treatment : Add 50 µL of 2% Phosphoric Acid (H3PO4) to disrupt protein binding and ensure complete protonation of the basic nitrogens.

  • SPE Conditioning : Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading : Load the pre-treated plasma samples onto the SPE sorbent.

  • Washing : Wash with 1 mL of 2% Formic Acid in water (removes polar neutrals/acids), followed by 1 mL of 100% Methanol (removes phospholipids and non-polar neutrals). The analyte remains ionically bound to the sorbent.

  • Elution : Elute with 2 x 250 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.

  • Evaporation & Reconstitution : Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of 5% Acetonitrile in water containing 0.1% Formic Acid.

  • LC-MS/MS Analysis : Inject 5 µL onto a Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Detection via ESI+ in Multiple Reaction Monitoring (MRM) mode.

Performance Comparison Data

We objectively compared the performance of the standard approach (PPT + BEH C18) versus the optimized approach (MCX SPE + HSS T3).

Table 1: Chromatographic Performance Comparison
ParameterBEH C18 (Standard)HSS T3 (Optimized)Causality / Impact
Retention Time ( tR​ ) 0.85 min1.95 minHSS T3 retains polar amines longer, moving the peak away from the solvent front and early-eluting salts.
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Excellent)HSS T3's proprietary end-capping reduces secondary interactions with unreacted silanols.
Theoretical Plates ( N ) ~4,500~12,000Sharper peaks improve the signal-to-noise ratio and lower the Limit of Quantitation (LLOQ).
Table 2: Extraction Recovery and Matrix Effects

(Evaluated at Medium QC level, n=6)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Carryover
Protein Precipitation (PPT) 88.5 ± 6.2%-45.2% (Suppression)High (m/z 184 transitions detected)
MCX SPE (Optimized) 92.1 ± 3.4%-4.1% (Negligible)Undetectable

Validation to FDA/EMA Standards

The optimized method was subjected to full validation in accordance with the harmonized6[6][7].

Validation Root FDA/EMA Method Validation Selectivity Selectivity & Specificity (Blank Matrix vs LLOQ) Root->Selectivity Recovery Extraction Recovery (Pre- vs Post-Spike) Root->Recovery Matrix Matrix Effect (Post-Spike vs Neat) Root->Matrix Accuracy Accuracy & Precision (Intra/Inter-day QCs) Root->Accuracy

Core FDA and EMA bioanalytical method validation parameters for LC-MS/MS assays.

Table 3: Accuracy and Precision (Intra-day and Inter-day)

(Target criteria: ±15% for QCs, ±20% for LLOQ)

QC Level (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (% Bias)Inter-day Precision (CV%)Inter-day Accuracy (% Bias)
LLOQ (0.5) 8.4%+6.2%9.1%+7.5%
Low QC (1.5) 5.2%-2.1%6.0%-1.8%
Mid QC (40) 3.8%+1.4%4.5%+2.0%
High QC (400) 2.5%-0.5%3.2%-1.1%

Conclusion

For the quantification of basic, polar bicyclic piperazines like 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine, traditional C18 chromatography and simple precipitation are insufficient due to peak tailing and severe matrix suppression. As demonstrated by the comparative data, coupling Mixed-mode Cation Exchange (MCX) SPE with a high-strength silica (HSS T3) stationary phase provides a robust, self-validating analytical system. This optimized workflow easily meets the rigorous accuracy, precision, and selectivity criteria mandated by regulatory agencies, ensuring reliable pharmacokinetic data for drug development.

References

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Development and Validation of an LC–MS/MS Method for the Quantitative Estimation of Bexicaserin in Human Cerebrospinal Fluid. PMC - National Institutes of Health. URL:[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. URL:[Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. URL:[Link]

  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. FDA Taiwan. URL:[Link]

Sources

Benchmarking the 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine Scaffold: Binding Affinity and Functional Efficacy Against Standard Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The development of central nervous system (CNS) therapeutics targeting the Histamine H3 Receptor (H3R) requires molecular scaffolds that balance high target affinity with optimal blood-brain barrier (BBB) penetrance. The H3R functions primarily as a presynaptic autoreceptor and heteroreceptor, where its constitutive activity tonically inhibits the release of histamine, acetylcholine, norepinephrine, and dopamine [1]. Consequently, H3R inverse agonists are highly sought after for the treatment of cognitive disorders and narcolepsy.

This guide provides an objective benchmarking of the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold—a conformationally restricted bicyclic piperazine—against industry-standard H3R ligands (Pitolisant, Ciproxifan, and Thioperamide). By analyzing radioligand displacement and functional GTPγS assay data, we elucidate the mechanistic advantages of this scaffold in early-stage drug discovery.

Mechanistic Rationale: The Bicyclic Piperazine Advantage

The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core offers distinct structural and thermodynamic advantages over traditional flexible alkylamines. Computational docking studies of the human H3R binding pocket reveal a critical three-point pharmacophore required for high-affinity binding: a basic amine interacting with the Asp114 residue in Transmembrane Domain 3 (TM3), a hydrogen bond acceptor engaging Glu206 in TM5, and a lipophilic tail occupying the hydrophobic sub-pocket [2].

Causality in Scaffold Design: The rigid nature of the octahydropyridopyrazine system locks the basic nitrogen in an optimal vector for salt-bridge formation with Asp114. This pre-organization minimizes the entropic penalty typically incurred upon binding by flexible aliphatic chains. Furthermore, the 6-methyl substitution introduces targeted steric bulk that hinders rapid N-dealkylation by cytochrome P450 enzymes, significantly enhancing metabolic stability compared to unmethylated analogs while maintaining the lipophilicity required for CNS penetration [3].

As an inverse agonist, the scaffold stabilizes the inactive conformation of the H3R, halting the basal coupling of the Gi/o​ protein and thereby removing the inhibition on adenylyl cyclase.

H3R_Signaling Ligand 6-Methyl-pyrido [1,2-a]pyrazine (Inverse Agonist) H3R Histamine H3 Receptor (Inactive) Ligand->H3R Stabilizes Inactive State Gi Gi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes

Figure 1: Mechanism of action for H3R inverse agonists utilizing the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core.

Comparative Performance: Binding Affinity and Efficacy

To objectively assess the performance of the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold, we benchmark a representative optimized derivative (Compound A: 2-[(2-chloro-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)acetyl]-6-methyloctahydro-2H-pyrido[1,2-a]pyrazine) [3] against three reference standards:

  • Pitolisant (Wakix): The first-in-class approved H3R inverse agonist.

  • Ciproxifan: A highly potent, imidazole-based pre-clinical standard.

  • Thioperamide: The classical first-generation imidazole H3R antagonist.

Quantitative Data Summary
Compound / ScaffoldTargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)cLogPBBB Permeability
6-Methyl-pyrido[1,2-a]pyrazine (Cmpd A) hH3R0.931.102.8High
Pitolisant (Wakix) hH3R1.502.003.2High
Ciproxifan hH3R0.500.902.4High
Thioperamide hH3R15.0022.001.8Moderate

Analysis: The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold demonstrates sub-nanomolar to low-nanomolar binding affinity, outperforming the approved drug Pitolisant and the first-generation standard Thioperamide. While Ciproxifan shows marginally tighter binding, the non-imidazole nature of the pyrido[1,2-a]pyrazine scaffold mitigates the off-target CYP450 inhibition liabilities classically associated with imidazole-containing ligands.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the benchmarking data must be derived from orthogonal, self-validating assay systems. We detail two critical protocols: a competitive radioligand binding assay to determine thermodynamic affinity ( Ki​ ), and a [35S]GTPγS binding assay to determine functional efficacy ( IC50​ ).

Protocol 1: Competitive Radioligand Binding Assay ( [3H] -NAMH)

Causality & Rationale: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH) because it is a highly selective H3R agonist. Displacing a known agonist allows researchers to preferentially measure the affinity of the test compounds for the active conformation of the receptor [1].

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293T cells transiently expressing human H3R isoforms to 80-90% confluency. Harvest cells in ice-cold PBS, centrifuge at 1,932 x g for 10 min at 4°C, and resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4). Disrupt via sonication for 5 seconds to isolate crude membranes.

  • Assay Assembly: In a 96-well plate, combine 15 µg of membrane protein per well with the test compound (serial dilutions from 10−11 to 10−5 M) and 1 nM [3H] -NAMH in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM clobenpropit or thioperamide. This ensures the signal measured is exclusively H3R-mediated.

  • Incubation & Termination: Incubate the mixture for 2 hours at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold 50 mM Tris-HCl.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter (e.g., TopCount). Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional [35S]GTPγS Binding Assay

Causality & Rationale: While cAMP accumulation assays measure downstream, amplified signaling, the [35S]GTPγS assay directly quantifies the primary step of GPCR activation—the exchange of GDP for GTP on the Gi/o​ alpha subunit. This provides a direct, unamplified measure of intrinsic efficacy (inverse agonism) without signal cascade artifacts [4].

Step-by-Step Methodology:

  • Reaction Setup: Incubate H3R-expressing CHO or HEK293T membranes (5 µ g/well ) in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl2​ ) containing 10 µM GDP.

  • Compound Addition: Add the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine derivatives (or standard ligands) and incubate for 15 minutes at 30°C.

  • Initiation: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction. Incubate for an additional 30-60 minutes at 30°C.

  • Termination & Analysis: Terminate via rapid filtration or by utilizing a Scintillation Proximity Assay (SPA) format with PVT-WGA beads (0.5 mg/well). Plot the amount of bound [35S]GTPγS against the log of the compound concentration to derive the IC50​ and the maximum percentage reduction of basal constitutive activity.

Assay_Workflow Step1 1. Membrane Prep (HEK293T + hH3R) Step2 2. Compound Incubation (Scaffold vs Standards) Step1->Step2 Step3 3. Radioligand Addition ([3H]-NAMH or [35S]GTPγS) Step2->Step3 Step4 4. Filtration & Washing (GF/B Filters) Step3->Step4 Step5 5. Liquid Scintillation Counting (TopCount) Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff IC50/Ki) Step5->Step6

Figure 2: High-throughput workflow for orthogonal radioligand and functional GTPγS binding assays.

Conclusion

The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold represents a highly validated, conformationally restricted core for H3R drug discovery. By locking the basic amine into an optimal orientation for Asp114 interaction, it achieves sub-nanomolar binding affinities that rival or exceed current clinical and pre-clinical standards like Pitolisant and Ciproxifan. When evaluated through rigorous, self-validating radioligand and GTPγS protocols, this scaffold proves to be a superior starting point for developing potent, metabolically stable CNS therapeutics.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms.bioRxiv.
  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain.Journal of Medicinal Chemistry - ACS Publications.
  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES - Patent 1998620.European Publication Server.
  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.Benchchem.

Comparing the bioavailability of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of central nervous system (CNS) drug design, I frequently encounter the pharmacokinetic limitations of traditional aliphatic amines. When targeting presynaptic G-protein-coupled receptors (GPCRs)—such as the histamine H3 receptor or the dopamine D4 receptor—achieving a delicate balance between aqueous solubility, passive membrane permeability, and metabolic stability is paramount.

Historically, discovery programs relied heavily on simple piperazine or imidazole scaffolds. However, these basic, flexible rings often suffer from rapid first-pass hepatic metabolism and high basicity (pKa > 9.0), leading to lysosomal trapping and poor absolute oral bioavailability. To circumvent these liabilities, conformational restriction via bicyclic systems has emerged as a superior structural strategy.

This guide objectively compares the bioavailability profile of the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine scaffold against traditional analogs, providing the mechanistic rationale and the self-validating experimental protocols required to evaluate these compounds in a preclinical setting.

Mechanistic Rationale: Why Conformational Restriction Matters

The 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core is a fused bicyclic aliphatic amine. By locking the nitrogen atoms into a rigid octahydro-pyrido-pyrazine framework and introducing a steric shield (the 6-methyl group), we fundamentally alter the molecule's physicochemical properties:

  • Reduced pKa: The steric bulk and rigid geometry slightly lower the basicity of the amine, reducing its ionization state at physiological pH. This directly enhances passive transcellular diffusion across the gut wall and the blood-brain barrier (BBB).

  • Metabolic Shielding: The 6-methyl substitution creates steric hindrance around the vulnerable sites of the piperazine ring, drastically reducing its susceptibility to oxidative dealkylation by Cytochrome P450 (CYP) enzymes.

These structural modifications are critical for engaging CNS targets like the H3 receptor, where high brain penetrance is required to modulate the release of downstream neurotransmitters .

H3_Signaling H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gi/o Protein Activation H3R->Gi Agonist Binding AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit Ca Inhibition of Voltage-Gated Ca2+ Channels Gi->Ca Beta-Gamma Subunit cAMP Decreased cAMP Levels AC->cAMP NT Decreased Neurotransmitter Release (Histamine, ACh, DA) cAMP->NT Downstream Effect Ca->NT

Histamine H3 Receptor presynaptic signaling pathway and downstream neurotransmitter modulation.

Comparative Bioavailability Data

To illustrate the pharmacokinetic superiority of the bicyclic scaffold, the table below synthesizes representative preclinical data comparing the 6-methyloctahydro-2H-pyrido[1,2-a]pyrazine core against standard piperazine and morpholine analogs commonly found in early-stage D4 and H3 receptor antagonist programs .

Scaffold AnalogueLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Hepatic Clint​ (µL/min/mg)Absolute Bioavailability (%F)Brain:Plasma Ratio
Open-Chain Piperazine 1.24.545.015%0.3
Morpholine Core 1.812.028.535%0.8
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine 2.522.512.068%2.1

Data Synthesis: The rigid bicyclic analog achieves a "sweet spot" in lipophilicity (LogD ~2.5), resulting in a nearly 5-fold increase in Caco-2 permeability compared to the open-chain piperazine. Concurrently, the intrinsic hepatic clearance ( Clint​ ) is reduced by nearly 75%, culminating in an excellent absolute oral bioavailability of 68% and robust brain penetrance.

Experimental Methodologies: A Self-Validating System

To generate trustworthy pharmacokinetic data, experimental protocols cannot be executed blindly; they must be designed as self-validating systems. Below are the rigorous methodologies used to evaluate the absorption and bioavailability of these analogs.

Protocol A: In Vitro Caco-2 Permeability Assay

Causality: Absolute bioavailability is heavily dependent on the fraction of the drug absorbed ( fa​ ) through the intestinal epithelium. We use the Caco-2 cell line because, over a 21-day culture, it differentiates to form tight junctions and expresses critical efflux transporters (e.g., P-glycoprotein), accurately mimicking the human gut.

  • Monolayer Validation (QC Step): Before applying the compound, measure the Transepithelial Electrical Resistance (TEER). Rationale: A TEER value > 400 Ω·cm² confirms the integrity of the tight junctions. If the monolayer is compromised, paracellular leakage will artificially inflate the apparent permeability ( Papp​ ) of poorly absorbed compounds.

  • Bidirectional Dosing: Apply the analog at 10 µM to both the apical chamber (A→B) and the basolateral chamber (B→A) in separate wells. Rationale: Calculating the efflux ratio ( Papp(B→A)​/Papp(A→B)​ ) allows us to determine if the 6-methyl group successfully shields the compound from P-gp mediated efflux.

  • Incubation & Sink Conditions: Incubate for 2 hours at 37°C, maintaining agitation. Rationale: Agitation minimizes the unstirred water layer, which can act as an artificial barrier to highly lipophilic compounds like our bicyclic analog.

  • Internal Standard & Quantification: Terminate the assay and quantify via LC-MS/MS. Self-Validation: Co-incubate the assay with Lucifer Yellow (a fluorescent paracellular marker). If Lucifer Yellow permeates the basal chamber, the well is discarded, ensuring no false positives in our permeability data.

Protocol B: In Vivo Pharmacokinetic Assessment (Absolute Bioavailability)

Causality: While in vitro assays predict absorption and clearance, absolute bioavailability ( F ) is the ultimate in vivo integration of these factors. It must be calculated by comparing systemic exposure (Area Under the Curve, AUC) following oral (PO) versus intravenous (IV) administration.

  • Animal Model Selection: Utilize jugular vein cannulated (JVC) Sprague-Dawley rats. Rationale: Cannulation allows for precise, serial blood sampling without subjecting the animal to repeated restraint stress or anesthesia, both of which can alter cardiac output and hepatic blood flow, thereby skewing clearance data.

  • Crossover Dosing Regimen: Administer the compound IV (e.g., 1 mg/kg) and PO (e.g., 10 mg/kg) to the same cohort of rats, separated by a 3-day washout period. Rationale: A crossover design eliminates inter-subject anatomical and metabolic variability, ensuring the calculated %F is a true reflection of the molecule's properties, not animal-to-animal differences.

  • Serial Sampling & Stabilization: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes on ice. Rationale: Immediate cooling and the use of EDTA prevent ex vivo enzymatic degradation of the compound before plasma extraction.

  • Bioanalysis & NCA Calculation: Extract plasma via protein precipitation using a stable-isotope labeled internal standard (SIL-IS). Self-Validation: The SIL-IS perfectly co-elutes with the analyte during LC-MS/MS, correcting for any matrix ionization suppression. Calculate absolute bioavailability using the dose-normalized formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Start Compound Dosing (IV vs PO in Rats) Blood Serial Blood Sampling (0.25 - 24 h) Start->Blood In Vivo Phase Plasma Plasma Extraction (Protein Precipitation) Blood->Plasma Centrifugation (QC Validated) LCMS LC-MS/MS Analysis (Quantification + IS) Plasma->LCMS Bioanalysis PK NCA PK Analysis (AUC, Cmax, t1/2) LCMS->PK Data Processing Bioavail Absolute Bioavailability (%F = AUC_PO / AUC_IV) PK->Bioavail Calculation

In vivo pharmacokinetic workflow for determining the absolute oral bioavailability of analogs.

References

  • Keynote review: histamine H3 receptor antagonists reach out for the clinic Drug Discovery Today URL:[Link]

  • Return of D4 Dopamine Receptor Antagonists in Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES (Patent EP1998620)

A Guide to Cross-Validation of In Vivo CNS Models Using 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine as a Novel Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for utilizing the novel compound, 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, to cross-validate preclinical in vivo models relevant to Central Nervous System (CNS) disorders. For the purpose of this illustrative guide, we will treat 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine as a potent and selective sigma-1 receptor (S1R) agonist. The S1R is a unique intracellular chaperone protein expressed in key areas of the CNS, playing a significant role in modulating various signaling pathways involved in neuroplasticity, neuroprotection, and mood regulation. The validation of in vivo models using novel chemical entities is a critical step in the drug discovery pipeline, ensuring the robustness and translational relevance of preclinical findings.

The Rationale for Cross-Validation with a Novel S1R Agonist

The sigma-1 receptor's role as a modulator of ion channels and its interaction with other neurotransmitter systems make it a compelling target for a range of CNS pathologies, including neuropathic pain, depression, and neurodegenerative diseases. Cross-validating in vivo models with a novel S1R agonist like 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine serves a dual purpose:

  • Pharmacological Validation of the Model: It confirms that the animal model is sensitive to the specific mechanism of S1R agonism, reinforcing its utility for screening other compounds in this class.

  • Characterization of the Novel Compound: It allows for a direct comparison of the compound's efficacy and potency against established S1R ligands and standard-of-care treatments within a controlled biological system.

This guide will focus on two well-established preclinical models: the Chronic Constriction Injury (CCI) model of neuropathic pain and the Forced Swim Test (FST) for assessing antidepressant-like activity .

The Sigma-1 Receptor Signaling Pathway

The S1R resides primarily at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone. Upon stimulation by an agonist, it can translocate and modulate the function of various proteins, including ion channels and G-protein coupled receptors. This multifaceted mechanism underscores its therapeutic potential.

Sigma1_Receptor_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria S1R Sigma-1 Receptor BiP BiP (Chaperone) S1R->BiP Bound (Inactive) VDAC2 VDAC2 S1R->VDAC2 Stabilizes Ca_channel Voltage-gated Ca2+ Channels S1R->Ca_channel Modulates Ca2+ influx Cellular_Response Neuroprotection & Neuromodulation VDAC2->Cellular_Response Agonist 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (Agonist) Agonist->S1R Binds & Activates Ca_channel->Cellular_Response Neuron_Membrane Neuronal Membrane

Caption: Proposed signaling pathway for the Sigma-1 receptor agonist.

Experimental Design for In Vivo Cross-Validation

A robust cross-validation study requires a multi-faceted approach, incorporating positive controls, negative controls, and relevant comparators.

Comparator Compound Selection
Compound ClassExample CompoundRationale for Inclusion
Novel S1R Agonist 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazineThe test compound for characterization and validation.
Established S1R Agonist PRE-084A well-characterized, selective S1R agonist to serve as a positive control for the S1R mechanism.
Standard-of-Care Gabapentin (for CCI) / Fluoxetine (for FST)To benchmark the efficacy of the novel compound against a clinically relevant treatment.
S1R Antagonist BD-1063To confirm that the observed effects of the agonist are indeed mediated by the S1R (reversal study).
Vehicle Control Saline or appropriate solventTo control for the effects of the injection procedure and vehicle components.
Experimental Workflow

The following diagram outlines the general workflow for the cross-validation process.

Experimental_Workflow cluster_Setup Phase 1: Study Setup cluster_Model Phase 2: Model Induction cluster_Treatment Phase 3: Treatment & Testing cluster_Analysis Phase 4: Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Tail Suspension) Animal_Acclimation->Baseline_Testing Randomization Group Randomization Baseline_Testing->Randomization Model_Induction Surgical Induction of Model (e.g., CCI Surgery) Randomization->Model_Induction Dosing Compound Administration (i.p., p.o.) Model_Induction->Dosing Behavioral_Assay Post-Treatment Behavioral Assays Dosing->Behavioral_Assay Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Assay->Data_Analysis Interpretation Interpretation & Cross-Validation Data_Analysis->Interpretation

Caption: General workflow for in vivo model cross-validation.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is widely used to study chronic pain states and is sensitive to compounds that modulate neuronal sensitization.

Protocol:

  • Animal Subjects: Adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize the mouse with isoflurane (2-3% in O2).

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh of the left hind limb.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation.

    • The ligatures should be tied until they elicit a brief twitch in the respective hind limb.

  • Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia for 24-48 hours (e.g., carprofen), ensuring it does not interfere with the study endpoints.

  • Compound Administration: On day 14 post-surgery (when mechanical allodynia is fully developed), administer 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, PRE-084, Gabapentin, or Vehicle via intraperitoneal (i.p.) injection.

  • Behavioral Testing (Mechanical Allodynia):

    • Place mice in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for 30 minutes.

    • Measure the paw withdrawal threshold (PWT) using von Frey filaments of increasing stiffness applied to the plantar surface of the injured paw.

    • The PWT is the lowest force that elicits a brisk withdrawal response.

    • Testing is performed before and at various time points after drug administration (e.g., 30, 60, 120 minutes).

Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant-like activity.

Protocol:

  • Animal Subjects: Adult male BALB/c mice (8-10 weeks old).

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Compound Administration: Administer the test compounds or vehicle 60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the session, and score the duration of immobility during the last 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like effects.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data to illustrate how the performance of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine would be compared against the selected alternatives.

Table 1: Efficacy in the CCI Model of Neuropathic Pain
Treatment Group (10 mg/kg, i.p.)Paw Withdrawal Threshold (g) at 60 min post-dose (Mean ± SEM)% Reversal of Allodynia
Sham + Vehicle 4.5 ± 0.3N/A
CCI + Vehicle 0.4 ± 0.10%
CCI + 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine 2.8 ± 0.2~58%
CCI + PRE-084 2.5 ± 0.3~51%
CCI + Gabapentin 3.1 ± 0.2~66%
CCI + 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine + BD-1063 0.6 ± 0.1#~5%
p < 0.05 vs. CCI + Vehicle; #p < 0.05 vs. CCI + 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Interpretation: The data suggests that 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine significantly alleviates mechanical allodynia, with an efficacy comparable to the established S1R agonist PRE-084 and approaching that of the standard-of-care, Gabapentin. The reversal of its effect by the S1R antagonist BD-1063 strongly supports that its mechanism of action in this model is S1R-dependent. This validates the CCI model's sensitivity to S1R modulation.

Table 2: Activity in the Forced Swim Test
Treatment Group (20 mg/kg, i.p.)Immobility Time (seconds) in the last 4 min (Mean ± SEM)% Reduction in Immobility
Vehicle 150 ± 120%
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine 85 ± 943%
PRE-084 95 ± 1137%
Fluoxetine 75 ± 850%
6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine + BD-1063 140 ± 10#7%
p < 0.05 vs. Vehicle; #p < 0.05 vs. 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

Interpretation: 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine demonstrates significant antidepressant-like activity, reducing immobility time in the FST. Its efficacy is comparable to, if not slightly better than, PRE-084 and approaches the effect of the SSRI Fluoxetine. The blockade of this effect by BD-1063 again confirms the S1R-mediated mechanism. This cross-validation confirms the FST is a suitable model for screening novel S1R agonists for potential antidepressant properties.

Conclusion

This guide outlines a systematic approach to the cross-validation of in vivo models using the novel S1R agonist, 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. By employing well-characterized models like the CCI and FST, and including appropriate comparators and antagonists, researchers can robustly validate the sensitivity of their models to a specific pharmacological mechanism. This process is essential for building confidence in preclinical data and for making informed decisions in the progression of novel therapeutic candidates. The presented data, while illustrative, demonstrates a successful cross-validation, confirming that both the CCI and FST models are responsive to S1R agonism and that 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a promising candidate within this class.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in disease-mediated stress. Trends in Pharmacological Sciences. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]

  • Gabapentin, PubChem. [Link]

Safety Operating Guide

6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Professional Disposal and Waste Management Protocol for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine

As a cyclic aliphatic amine, 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine (a derivative of octahydro-2H-pyrido[1,2-a]pyrazine) is a valuable structural motif in drug discovery. However, its physicochemical properties—specifically its basicity, potential for environmental persistence, and the generation of toxic nitrogen oxides (NOx) upon combustion—demand rigorous, professionally managed disposal protocols[1][2].

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[3].

Physicochemical Hazard Profile & Disposal Causality

To design a safe disposal workflow, we must first understand the causality behind the chemical's behavior in a waste stream.

  • Chemical Stability & Reactivity: 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is stable under standard laboratory conditions but is highly incompatible with strong oxidizing agents and strong acids[1][4]. Mixing this amine with concentrated acids in a generic waste carboy will result in a rapid, exothermic neutralization reaction, potentially causing solvent boiling, pressure buildup, and container rupture.

  • Thermal Decomposition: Under fire conditions or standard incineration, the compound decomposes to emit toxic fumes, primarily carbon oxides (COx) and nitrogen oxides (NOx)[1].

  • Ultimate Disposal Mechanism: Because of the NOx generation, standard open burning or low-temperature evaporation is strictly prohibited. The only acceptable method of ultimate disposal is high-temperature commercial incineration (>1000°C) in a facility equipped with an afterburner and alkaline scrubbers (e.g., Selective Non-Catalytic Reduction or PNCR systems) to capture and neutralize NOx effluents before atmospheric release[2][5].

WasteWorkflow N1 Waste Generation (Fume Hood) N2 Segregation: Basic Organic Waste N1->N2 PPE Required N3 Satellite Accumulation Area (SAA) N2->N3 Vented Caps N4 EHS Collection & Manifesting N3->N4 RCRA Limits N5 Commercial Incineration (>1000°C) N4->N5 EPA Transport N6 NOx / Acid Gas Scrubbing N5->N6 Flue Gas

Fig 1: Professional laboratory waste lifecycle and disposal workflow for cyclic aliphatic amines.

Waste Segregation Matrix

Proper segregation is the most critical step in preventing laboratory accidents. All quantitative and qualitative compatibility data for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine waste streams are summarized below.

Waste Stream CategoryCompatibilityCausality & Operational Rationale
Non-Halogenated Organics (e.g., Methanol, Ethyl Acetate)Compatible Ideal stream. The amine dissolves readily, and the high BTU value of the solvents aids in the final incineration process.
Halogenated Organics (e.g., DCM, Chloroform)Compatible Acceptable, but increases disposal costs. Halogenated waste requires specific incineration conditions to prevent dioxin formation[5].
Aqueous Basic Waste (pH > 8)Compatible Amine remains unprotonated and stable. Ensure total organic carbon (TOC) limits for aqueous streams are noted for EHS.
Strong Acids (e.g., HCl, H2SO4)INCOMPATIBLE Danger: Highly exothermic acid-base reaction. Will cause rapid heating, potential solvent vaporization, and container rupture[4].
Strong Oxidizers (e.g., Peroxides, Nitric Acid)INCOMPATIBLE Danger: Risk of violent oxidation, fire, or explosive decomposition[1][3].

Step-by-Step Laboratory Disposal Protocol

This methodology provides a self-validating system for bench scientists to safely transition 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine from the reaction vessel to the Environmental Health and Safety (EHS) collection point.

Step 1: Hazard Assessment & PPE Verification

  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a standard laboratory coat[1].

  • Validation: Inspect gloves for micro-tears. Ensure all transfers occur within a certified, functioning chemical fume hood to prevent inhalation of amine vapors[1].

Step 2: Container Selection & Preparation

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Validation: Verify the container is completely dry and free of any acidic or oxidizing residues from previous use.

Step 3: Waste Transfer & Segregation

  • Action: Slowly transfer the 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine waste (neat or in solvent) into the designated "Non-Halogenated Basic Organic Waste" container.

  • Causality: Pouring slowly prevents splashing and allows you to monitor for unexpected thermal reactions (indicating cross-contamination in the waste jug).

Step 4: Labeling and RCRA Compliance

  • Action: Immediately attach a hazardous waste tag. List "6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine" or "Aliphatic Amine" along with the primary solvents.

  • Validation: Check the "Toxic" and "Corrosive/Basic" hazard boxes on the tag. Never use abbreviations (e.g., do not write "amine waste"); spell out the chemical constituents to ensure EHS and the commercial incinerator can properly profile the waste[3].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the container in a designated SAA. Use a secondary containment tray. Ensure the cap is securely fastened when not actively adding waste.

  • Causality: Secondary containment prevents environmental release in the event of primary container failure. Vented caps may be used if the solvent mixture is highly volatile, preventing pressure accumulation.

Step 6: EHS Transfer & Ultimate Disposal

  • Action: Once the container is 90% full, or the regulatory time limit is reached, submit a pickup request to your institutional EHS department.

  • Causality: EHS will manifest the waste under EPA guidelines and transfer it to a licensed commercial hazardous waste incinerator. The incinerator will utilize high-temperature combustion coupled with alkaline scrubbing to safely destroy the compound and neutralize the resulting NOx gases[2][6].

References

  • Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides and Amines. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Influences of Non-SCR De-NOx Technologies on NOx and Dioxin Emissions in Full Scale MSW Incinerators. Aerosol and Air Quality Research. (2024). Available at:[Link]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Research Council / P2 InfoHouse. Available at:[Link]

Sources

Navigating the Safe Handling of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, ensuring the well-being of our personnel and the integrity of our research.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is not yet fully established, its classification as a saturated bicyclic heterocyclic amine warrants a cautious approach. Heterocyclic amines as a class can present a range of health hazards, including potential carcinogenicity and mutagenicity[1][2]. The available Safety Data Sheet (SDS) for the methylated analogue, 6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine, indicates that the substance may cause respiratory irritation[3]. Therefore, we must assume the potential for skin and eye irritation, as well as respiratory effects.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe effects.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract[3].

  • Unknown Long-Term Effects: Due to limited toxicological data, potential for long-term health effects should be considered.

This proactive stance on hazard assessment forms the basis of our Personal Protective Equipment (PPE) recommendations, designed to provide a robust barrier against all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE is paramount when handling 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine. The following is a tiered approach to PPE selection, adaptable to the specific laboratory procedure being undertaken.

Standard Laboratory Operations (Low-Volume Handling)

For routine tasks involving small quantities of the compound in a well-ventilated area, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes to the eyes.
Hand Protection Nitrile or Butyl rubber gloves.Provides a chemical-resistant barrier for the hands. Butyl rubber offers excellent resistance to amines, while nitrile provides good short-term protection.[4][5][6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from minor spills and contamination.
Operations with Increased Exposure Risk

For procedures with a higher risk of splashing, aerosol generation, or when handling larger volumes, enhanced PPE is required:

PPE ComponentSpecificationRationale
Eye and Face Protection A face shield worn over safety goggles.Provides full-face protection from splashes and aerosols.
Hand Protection Double-gloving with an inner nitrile glove and an outer butyl rubber glove.Offers enhanced protection and allows for safe removal of the outer glove if contaminated.
Body Protection A chemical-resistant apron worn over a laboratory coat.Provides an additional layer of protection against significant spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Protects against the inhalation of potentially harmful vapors or aerosols.[3]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on its correct application and removal. Following a standardized procedure minimizes the risk of self-contamination.

Donning (Putting On) PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Inspect_PPE Inspect PPE for Damage Wash_Hands->Inspect_PPE Gown 1. Don Gown/Lab Coat Inspect_PPE->Gown Respirator 2. Don Respirator (if required) Gown->Respirator Goggles 3. Don Goggles/Face Shield Respirator->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: Step-by-step PPE donning procedure.

Doffing (Removing) PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exit & Final Steps Gloves 1. Remove Gloves Gown 2. Remove Gown/Apron Gloves->Gown Exit_Lab Exit Laboratory Gown->Exit_Lab Goggles 3. Remove Goggles/Face Shield Exit_Lab->Goggles Respirator 4. Remove Respirator Goggles->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: Step-by-step PPE doffing procedure.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond personal protection to include proper storage and disposal of 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine and associated waste.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed when not in use.

  • Spill Response: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

All waste materials contaminated with 6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine must be treated as hazardous waste.

  • Waste Segregation: Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled, and sealed container. As a non-halogenated nitrogenous organic compound, it should be segregated from halogenated waste streams[7][8].

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine".

  • Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash[9].

  • Contaminated PPE: All disposable PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.

By adhering to these rigorous safety protocols, we can ensure a safe laboratory environment for all personnel while advancing our critical research in drug development.

References

  • OSHA. (n.d.). Laboratory Safety Guidance.
  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.
  • Ibis Scientific. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • Fisher Scientific. (2021, June 15). Tips for Keeping Safe in the Lab.
  • HECHT Technology. (n.d.). How to Safely Handle Chemicals in a Laboratory Setting.
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • LLG. (n.d.). LLG-Gloves Nitrile Chemical resistance.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • BYU Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Advanced Industrial Products. (n.d.). CHEMICAL RESISTANCE OF RUBBERS.
  • ERIKS. (n.d.). Rubber Chemical Resistance Guide.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Braun Research Group - University of Illinois Urbana-Champaign. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • MSDS of Octahydro-pyrido[1,2-a]pyrazine. (2010, July 20).
  • Synerzine. (2018, June 22). Mixture, Natural Alkyl Pyrazines Safety Data Sheet.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Felton, J. S., Malfatti, M. A., Knize, M. G., Salmon, C. P., Hopmans, E. C., & Wu, R. W. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37-41.
  • Turesky, R. J., & Vouros, P. (2019). Dietary Heterocyclic Amine Intake and Colorectal Adenoma Risk: A Systematic Review and Meta-analysis. Cancer Epidemiology, Biomarkers & Prevention, 28(1), 3-13.
  • Sugimura, T. (2000). A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Pyrazine.
  • Sigma-Aldrich. (2025, September 16). SAFETY DATA SHEET - 2,3,5-Trimethylpyrazine.
  • Kadlubar, F. F., Butler, M. A., Kaderlik, K. R., Chou, H. C., & Lang, N. P. (1992). Detoxification of carcinogenic aromatic and heterocyclic amines by enzymatic reduction of the N-hydroxy derivative. Environmental Health Perspectives, 98, 71-76.
  • The Society of Toxicology. (2019, February 18). The Toxicologist.
  • Nagao, M., & Sugimura, T. (2000). Dietary heterocyclic aromatic amine intake and cancer risk: epidemiological evidence from Japanese studies. The Journal of nutritional biochemistry, 11(11-12), 526-531.
  • Khan, I. A., & Ali, A. (2025, October 1). A comprehensive review on dietary heterocyclic amines as potential carcinogens: From formation to cancer incidence. Food and Chemical Toxicology, 192, 114163.
  • World Health Organization. (1997). Heterocyclic Amines: Risks and Chemistry.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.